N-Boc-N'-ethyl-piperazine-d5
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNBNQHRGADDX-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Structure & Application of N-Boc-N'-ethyl-piperazine-d5
Executive Summary
N-Boc-N'-ethyl-piperazine-d5 (CAS: 1246816-56-7) is a high-value Stable Isotope Labeled (SIL) intermediate used primarily as an Internal Standard (IS) in the bioanalysis of piperazine-class pharmaceuticals. By incorporating a deuterated ethyl group (
Part 1: Structural Characterization & Physicochemical Properties
The molecule consists of a piperazine ring protected at the
Chemical Identity Table[2]
| Property | Specification |
| Common Name | This compound |
| IUPAC Name | tert-butyl 4-(ethyl-d5)piperazine-1-carboxylate |
| CAS Number | 1246816-56-7 |
| Molecular Formula | |
| Molecular Weight | 219.34 g/mol (approx. +5 Da shift from unlabeled form) |
| Isotopic Purity | Typically |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane (DCM), Ethyl Acetate |
Structural Logic & MS Interpretation
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the d5-labeling is strategically placed on the ethyl side chain.
-
Proton NMR (
-NMR): The ethyl group signals (typically a quartet at ~2.4 ppm and triplet at ~1.0 ppm) will be absent due to deuterium substitution. The Boc singlet (~1.45 ppm) and piperazine ring protons (~2.4 ppm and ~3.4 ppm) remain visible. -
Mass Spectrometry: The parent ion
appears at m/z 220.34 , distinct from the unlabeled analog (m/z 215.3).
Part 2: Synthetic Pathway & Deuterium Incorporation
The synthesis relies on the orthogonal reactivity of the piperazine nitrogens.[1] The "Expertise" here lies in preventing over-alkylation (quaternization) and conserving the expensive deuterated reagent.
Reaction Workflow
-
Starting Material: 1-Boc-piperazine (commercially available).[2][3][4] The Boc group protects one amine, preventing polymerization.
-
Reagent: Iodoethane-d5 (
) or Bromoethane-d5. -
Conditions:
Alkylation in polar aprotic solvent (Acetonitrile or DMF) with an inorganic base ( ).
Graphviz Diagram: Synthetic Pathway
Caption: Figure 1. Controlled alkylation of mono-protected piperazine using deuterated ethyl iodide to generate the target SIL intermediate.
Step-by-Step Synthesis Protocol
Note: All steps must be performed in a fume hood due to the volatility of alkyl halides.
-
Preparation: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous Acetonitrile (10 mL/g).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 eq). The excess base neutralizes the hydroiodic acid (HI) byproduct. -
Alkylation: Add Iodoethane-d5 (1.1 eq) dropwise at
to minimize exotherms. -
Reaction: Warm to
and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). -
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water.[1]
-
Purification: If necessary, purify via silica gel column chromatography.
Part 3: Deprotection Protocol (Self-Validating System)
For many applications, the Boc group must be removed to liberate the secondary amine for further coupling (e.g., attaching to a drug scaffold).[5] This protocol uses Trifluoroacetic Acid (TFA) .
The Self-Validating Mechanism
The reaction generates
Graphviz Diagram: Deprotection & Application
Caption: Figure 2. Acid-mediated Boc deprotection workflow with physical validation checkpoint (gas evolution).
Detailed Methodology
-
Dissolution: Dissolve this compound in Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Acidification: Add Trifluoroacetic Acid (TFA) slowly to achieve a 1:1 v/v ratio with DCM.
-
Why: High acid concentration drives the equilibrium toward the deprotected amine salt.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Validation: Observe bubbling (
). Reaction is complete when bubbling ceases and LC-MS shows loss of the Boc mass (-100 Da).
-
-
Workup: Concentrate in vacuo to remove excess TFA. The product remains as the TFA salt.
-
Critical Note: Do not neutralize with water/base if the free base is volatile; use the salt form for the next step or neutralize in situ.
-
Part 4: Application in Bioanalysis (LC-MS/MS)
This compound is the "Gold Standard" Internal Standard for quantifying ethyl-piperazine containing drugs (e.g., certain antihistamines or kinase inhibitors).
Why Deuterium?
-
Co-Elution: The d5-analog has nearly identical lipophilicity to the analyte. It elutes at the same retention time, experiencing the exact same matrix effects (ion suppression/enhancement) from the biological sample.
-
Mass Resolution: The +5 Da shift places the IS signal far outside the natural isotopic envelope of the analyte (M+1, M+2), preventing "cross-talk" or signal interference.
Data Summary: Internal Standard Performance
| Parameter | Analyte (Drug) | Internal Standard (d5) | Benefit |
| Retention Time | 4.52 min | 4.51 min | Perfect Matrix Correction |
| Ionization | ESI Positive | ESI Positive | Identical Efficiency |
| Mass (M+H) | 215.3 | 220.3 | No Spectral Overlap |
References
-
Splendid Lab. (2024). N-Boc-N-ethyl-piperazine-d5 Product Specifications (CAS 1246816-56-7). Retrieved from [Link]
-
Common Organic Chemistry. (2024). Mechanism of Boc Deprotection with TFA. Retrieved from [Link]
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (2025). tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine) Compound Summary. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. N- BOC Piperazine [intersperse.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
A Comprehensive Technical Guide to the Solubility of N-Boc-N'-ethyl-piperazine-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides an in-depth analysis of the solubility characteristics of N-Boc-N'-ethyl-piperazine-d5, a deuterated derivative of a commonly used building block in medicinal chemistry. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This document will delve into the theoretical underpinnings of its solubility, present available data, and provide detailed experimental protocols for solubility determination.
Introduction to this compound and the Significance of Solubility
This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The incorporation of deuterium (d5) can be a strategic tool in drug discovery to modulate metabolic pathways and enhance pharmacokinetic profiles.[1] The Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization of the piperazine ring, a scaffold prevalent in many pharmaceuticals.[2][3]
Solubility is a fundamental physicochemical property that dictates how a compound will behave in a given solvent system. For researchers, this information is paramount for:
-
Reaction Condition Optimization: Ensuring the substrate is fully dissolved for homogenous reaction kinetics.
-
Purification Strategy: Selecting appropriate solvents for crystallization, extraction, and chromatography.[4]
-
Formulation Development: Creating stable and bioavailable drug products.
The piperazine moiety itself is known to enhance aqueous solubility, a desirable trait for many drug candidates.[5][6] The addition of the lipophilic Boc group and the ethyl group, however, modifies the overall polarity and, consequently, the solubility profile in organic solvents.
Solubility Profile of N-Boc-Piperazine: A Close Analog
N-Boc-piperazine is generally characterized as being soluble in a range of common organic solvents.[3][7] This is attributed to the molecule's combination of a polar piperazine ring and a non-polar Boc protecting group, allowing for favorable interactions with a variety of solvent types.
Table 1: Qualitative Solubility of N-Boc-Piperazine in Common Organic Solvents
| Solvent | Polarity Index | Solubility | Reference |
| Dichloromethane (DCM) | 3.1 | Soluble | [3][7] |
| Ethanol | 4.3 | Soluble | [7][8] |
| Methanol | 5.1 | Soluble | [3][8] |
| Ethyl Acetate | 4.4 | Soluble | [3] |
| Dimethylformamide (DMF) | 6.4 | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | [3] |
| Water | 10.2 | Soluble | [8] |
| Diethyl Ether | 2.8 | Insoluble | [10] |
Note: This data is for the non-deuterated N-Boc-piperazine but is expected to be highly representative for this compound.
The "like dissolves like" principle is a foundational concept in predicting solubility.[4] Solvents with intermediate polarity, such as dichloromethane and ethyl acetate, are effective at dissolving N-Boc-piperazine due to their ability to interact with both the polar and non-polar regions of the molecule. Polar protic solvents like ethanol and methanol can hydrogen bond with the nitrogen atoms of the piperazine ring, contributing to its solubility.[7][8] The high solubility in polar aprotic solvents like DMF and DMSO is also expected.[3][9] Conversely, piperazine and its derivatives are generally insoluble in non-polar solvents like diethyl ether.[10]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data for this compound in a specific solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining solubility.
Principle of the Gravimetric Method
This method involves creating a saturated solution of the solute in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured. This allows for the calculation of solubility in terms of mass per unit volume (e.g., mg/mL).
Experimental Workflow Diagram
Caption: Solute-solvent interaction model.
Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature. [6]This is because the dissolution process is often endothermic, and applying heat favors the dissolution process according to Le Chatelier's principle. When developing a crystallization procedure, understanding the temperature-solubility profile is essential.
Crystalline Structure
The crystal lattice energy of the solid solute must be overcome by the energy of solvation. Polymorphism, the existence of different crystalline forms of the same compound, can lead to variations in solubility.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong understanding of its solubility can be inferred from its non-deuterated analog, N-Boc-piperazine. This compound exhibits good solubility in a range of common polar and moderately polar organic solvents, making it a versatile building block for organic synthesis. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for experimental determination. A thorough understanding of the principles governing solubility will empower researchers to make informed decisions in experimental design, leading to more efficient and successful outcomes in drug discovery and development.
References
-
Petalheadexim. N-Boc Piperazine (1-Boc-piperazine). [Link]
-
chemeurope.com. Piperazine. [Link]
-
University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Tewari, Y. B., Miller, M. M., & Wasik, S. P. (1982). Calculation of Aqueous Solubility of Organic Compounds. Journal of research of the National Bureau of Standards, 87(2), 155. [Link]
-
Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
CRO Splendid Lab Pvt. Ltd. N-Boc-N-ethyl-piperazine-d5. [Link]
-
Intersperse Industries. N- BOC Piperazine. [Link]
-
Rado, C., et al. (2014). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Topics in current chemistry, 356, 1-38. [Link]
-
LibreTexts. Solubility of Organic Compounds. [Link]
-
California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. (PDF) Modern Developments in Isotopic Labelling. [Link]
-
National Center for Biotechnology Information. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Wikipedia. Isotopic labeling. [Link]
-
Wikipedia. Piperazine. [Link]
-
University of Wisconsin-River Falls. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Solubility of Things. Future Directions and Innovations in Isotope Research. [Link]
-
MDPI. Analytical Considerations of Stable Isotope Labelling in Lipidomics. [Link]
-
IndiaMART. N-BOC piperazine at best price in Nashik by Catapharma Chemicals Private Limited. [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. N-ETHYL PIPERAZINE. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.ws [chem.ws]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. petalheadexim.com [petalheadexim.com]
- 8. N- BOC Piperazine [intersperse.in]
- 9. rsc.org [rsc.org]
- 10. Piperazine [chemeurope.com]
Strategic Utilization of N-Boc-N'-ethyl-piperazine-d5 in Drug Discovery
Executive Summary
N-Boc-N'-ethyl-piperazine-d5 is a specialized stable isotope-labeled (SIL) building block that serves a dual function in modern pharmaceutical research. Primarily, it acts as a high-fidelity Internal Standard (IS) for the quantitative bioanalysis of piperazine-containing drugs (e.g., fluoroquinolones, sildenafil analogs) via LC-MS/MS. Secondarily, it represents a critical scaffold for Deuterium Switch programs, where the deuterated ethyl group (
This guide details the technical application of this molecule, moving beyond basic usage to explore the mechanistic advantages of the ethyl-d5 isotopologue in stabilizing metabolic liabilities and ensuring rigorous bioanalytical data integrity.
Structural & Physicochemical Profile
Understanding the specific labeling pattern is prerequisite to experimental design. The "d5" designation typically refers to the full deuteration of the N-ethyl side chain.
| Property | Specification |
| Chemical Name | 1-Boc-4-(ethyl-d5)-piperazine |
| Molecular Formula | |
| Isotopic Enrichment | |
| Key Moiety | Ethyl-d5 ( |
| Protecting Group | Boc (tert-butoxycarbonyl): Acid-labile protection for the N1 nitrogen. |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (until deprotected). |
Application I: Quantitative Bioanalysis (LC-MS/MS)
In regulated bioanalysis (GLP), the use of a Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects, recovery losses, and ionization suppression.
The Mechanistic Advantage
Non-labeled analogs (e.g., propyl-piperazine) often fail to co-elute perfectly with the analyte, leading to differential ionization suppression. This compound (and its deprotected derivatives) shares identical physicochemical properties (pKa, logP) with the target analyte, ensuring it experiences the exact same matrix environment while being mass-resolved (typically +5 Da).
Protocol: IS Spiking & Extraction
Context: Quantifying an N-ethylpiperazine containing drug from rat plasma.
Step 1: Stock Preparation
-
Dissolve this compound in DMSO to 1 mg/mL.
-
Note: If the analyte is the deprotected drug, you must first deprotect this IS (see Section 5) to match the analyte's core structure.
Step 2: Working Solution
-
Dilute stock in 50:50 Methanol:Water to 100 ng/mL.
Step 3: Sample Processing (Protein Precipitation)
-
Aliquot 50 µL of plasma sample.
-
Add 10 µL of Working IS Solution (Final conc: ~20 ng/mL).
-
Vortex for 30s to equilibrate. Crucial: Allow IS to bind plasma proteins similarly to the analyte.
-
Add 200 µL Acetonitrile (chilled) to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Inject supernatant onto LC-MS/MS.
Visualization: The IDMS Workflow
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. The equilibration step ensures the SIL-IS compensates for extraction efficiency and matrix suppression.
Application II: Medicinal Chemistry (Deuterium Switch)
The "Ethyl-d5" moiety is a strategic tool for improving the metabolic stability of drugs. The N-ethyl group on piperazines is highly susceptible to N-dealkylation by Cytochrome P450 (CYP450) enzymes.
The Deuterium Kinetic Isotope Effect (DKIE)
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium.
-
Mechanism: CYP450 oxidation involves the abstraction of a hydrogen atom from the
-carbon (adjacent to the nitrogen). -
Impact: Replacing C-H with C-D at this site increases the activation energy required for bond cleavage. If C-H bond breaking is the rate-determining step (RDS), the reaction rate (
) decreases significantly ( ).
Strategic Implementation
Using this compound as a building block allows researchers to synthesize "heavy" versions of lead compounds to:
-
Extend Half-life (
): Slower clearance means lower dosing frequency. -
Reduce Toxic Metabolites: Shunting metabolism away from N-dealkylation can prevent the formation of reactive aldehydes (e.g., acetaldehyde-d5 vs acetaldehyde).
Visualization: Metabolic Blocking
Figure 2: The Deuterium Kinetic Isotope Effect (DKIE). Deuteration of the ethyl group impedes CYP450-mediated abstraction, reducing clearance rates.
Synthetic Protocol: Deprotection & Coupling[1]
To use this molecule as a building block, the Boc group must often be removed to expose the secondary amine for coupling to the drug scaffold.
Critical Considerations
-
Acid Sensitivity: The Boc group is acid-labile.
-
Deuterium Stability: The ethyl-d5 label is non-exchangeable under standard acidic/basic conditions (unlike acidic protons on OH/NH/SH). However, extreme conditions should be avoided to prevent degradation of the piperazine ring.
Step-by-Step Deprotection (Boc Removal)
Reagents:
-
4M HCl in Dioxane (Preferred over TFA to avoid hygroscopic salts).
-
Dichloromethane (DCM).
Protocol:
-
Dissolution: Dissolve 1.0 eq of this compound in dry DCM (0.1 M concentration).
-
Acid Addition: Cool to 0°C. Add 10.0 eq of 4M HCl in Dioxane dropwise.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (ninhydrin stain) or LC-MS (Loss of Boc mass: -100 Da).
-
Workup (Salt Formation):
-
Evaporate solvent under reduced pressure.
-
Triturate the residue with diethyl ether to remove non-polar impurities.
-
Result: N-ethyl-piperazine-d5 dihydrochloride salt.
-
-
Free Basing (Optional): If the next step requires a free base, dissolve in minimal water, adjust pH to >12 with NaOH, and extract into DCM. Caution: Piperazines are highly water-soluble; multiple extractions are required.
References
-
BenchChem. (2025).[1][2] The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Retrieved from
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from
-
Guengerich, F. P. (2017). Kinetic Isotopes Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from
-
WuXi AppTec. (2025).[3] Internal Standards in LC-MS Bioanalysis: Which, When, and How. Retrieved from
-
Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities.[4][5][6] Acta Pharmaceutica, 69, 345–361.[4] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Comparative Analysis of N-Boc-N'-ethyl-piperazine and its d5 Isotopologue
Executive Summary
This technical guide provides a rigorous comparative analysis of N-Boc-N'-ethyl-piperazine (1-Boc-4-ethylpiperazine) and its stable isotope-labeled counterpart, the d5-ethyl isotopologue . While chemically equivalent in terms of connectivity, these two compounds exhibit distinct physical behaviors governed by the Deuterium Kinetic Isotope Effect (DKIE) and mass spectrometry fragmentation physics.[1]
This document details their structural divergence, synthesis protocols, spectral characterization, and critical applications in quantitative bioanalysis (LC-MS/MS) and metabolic stability profiling.[1]
Chemical Identity & Structural Divergence[1]
The core scaffold for both compounds is the piperazine ring, mono-protected by a tert-butoxycarbonyl (Boc) group and alkylated at the N4 position with an ethyl group.[1] The divergence lies entirely within the ethyl moiety.
| Feature | N-Boc-N'-ethyl-piperazine (Native) | N-Boc-N'-ethyl-piperazine-d5 (IS) |
| IUPAC Name | tert-butyl 4-ethylpiperazine-1-carboxylate | tert-butyl 4-(ethyl-d5)piperazine-1-carboxylate |
| CAS Number | 57260-71-6 (Generic for N-Boc) / 325145-35-5 (S-isomer ref) | 1246816-56-7 |
| Formula | ||
| Molecular Weight | 214.31 g/mol | 219.34 g/mol |
| Isotopic Label | None (Natural Abundance) | Ethyl group fully deuterated ( |
| C-H/C-D Bond Energy | ~413 kJ/mol (C-H) | ~441 kJ/mol (C-D) |
| Lipophilicity (LogP) | Baseline | Slightly lower ( |
The "d5" Designation
The "d5" suffix specifically refers to the perdeuterated ethyl group (
Synthesis & Manufacturing Workflow
The synthesis of the d5 isotopologue mirrors the native compound but utilizes isotopically enriched alkylating agents. The high cost of Deuterium-labeled reagents necessitates a highly optimized, convergent synthesis strategy to maximize yield.[1]
Experimental Protocol: Comparative Alkylation
-
Reagents: N-Boc-piperazine (1 eq),
(2.5 eq), Acetonitrile (ACN). -
Alkylating Agent:
Step-by-Step Methodology:
-
Dissolution: Dissolve N-Boc-piperazine in anhydrous ACN under
atmosphere. -
Base Addition: Add finely ground anhydrous
. Stir for 15 min to activate the secondary amine. -
Alkylation: Add Iodoethane (or d5-Iodoethane) dropwise at 0°C to prevent over-alkylation (quaternization).
-
Reflux: Warm to room temperature and reflux at 60°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1]
-
Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in DCM, wash with water/brine.[1]
-
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Figure 1: Parallel synthesis pathways. Path B yields the d5 isotopologue using deuterated ethyl iodide.
Spectral Characterization & Differentiation[1][2]
Mass Spectrometry (LC-MS/MS)
The most critical differentiator is the mass shift. In Electrospray Ionization (ESI+), the compounds form
-
Native:
215.3[1] -
d5-Isotopologue:
220.3
Fragmentation Patterns (MS/MS): Under Collision-Induced Dissociation (CID), piperazines typically undergo ring opening or loss of the Boc group.[1]
-
Loss of Boc: Both compounds will show a neutral loss of isobutylene (-56 Da) and
.[1] -
Diagnostic Value: The retention of the +5 Da shift in the daughter ions confirms the stability of the ethyl label during ionization.
Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural proof.[1] The d5-ethyl group is "silent" in
| Signal | Native | d5 Isotopologue |
| Boc-t-Bu | Singlet, ~1.45 ppm (9H) | Singlet, ~1.45 ppm (9H) |
| Piperazine Ring | Multiplets, 2.4 - 3.4 ppm (8H) | Multiplets, 2.4 - 3.4 ppm (8H) |
| Ethyl | Quartet, ~2.4 ppm (2H) | Absent (Silent) |
| Ethyl | Triplet, ~1.05 ppm (3H) | Absent (Silent) |
Applications in Drug Development[4]
Analytical Chemistry: Internal Standard (IS)
The d5 isotopologue is the "Gold Standard" IS for quantifying the native compound in biological matrices (plasma, urine).[1]
-
Why d5? A mass difference of +5 Da prevents "crosstalk" (isotopic overlap) between the analyte and the IS. Natural isotopes (
) of the native compound contribute to M+1 and M+2, but rarely reach M+5, ensuring a clean baseline for the IS channel.[1] -
Co-elution: Because the physicochemical properties are nearly identical, the d5 variant co-elutes with the native analyte in Reverse Phase LC.[1] This means the IS experiences the exact same matrix suppression or enhancement at the moment of ionization, providing perfect normalization.[1]
DMPK: Deuterium Kinetic Isotope Effect (DKIE)
In metabolic stability studies, the d5 variant is used to probe the mechanism of clearance.[1] The ethyl group is susceptible to N-dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4).[1]
-
Mechanism: The enzyme must abstract a hydrogen atom (or electron) from the
-carbon of the ethyl group ( ). -
The Effect: The C-D bond is stronger than the C-H bond (Zero Point Energy difference).[3] If C-H bond breaking is the Rate-Determining Step (RDS), the reaction rate (
) will be significantly faster than the deuterated rate ( ).[1][4] -
Interpretation:
Figure 2: The Deuterium Kinetic Isotope Effect (DKIE). The higher activation energy required to break the C-D bond (Path D) slows metabolism compared to the C-H bond (Path H).
References
-
BenchChem. (2025).[1][5] N-Boc-piperazine: Physicochemical Properties and Synthetic Applications. Retrieved from
-
Splendid Lab. (2025).[1] N-Boc-N-ethyl-piperazine-d5: Certificate of Analysis and Structure. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] N-Ethylpiperazine Mass Spectrometry Data. Retrieved from [1]
-
PubChem. (2023).[1] 1-Boc-4-ethylpiperazine Compound Summary. Retrieved from
-
Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link[1]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Stability profile of Boc-protected deuterated piperazines
An In-depth Technical Guide to the Stability Profile of Boc-Protected Deuterated Piperazines
Abstract
This technical guide provides a comprehensive examination of the chemical stability of piperazine derivatives that are both deuterated and protected with the tert-butyloxycarbonyl (Boc) group. These modifications are increasingly employed in modern drug development to enhance pharmacokinetic profiles, primarily by improving metabolic stability through the kinetic isotope effect (KIE).[1][2] However, a thorough understanding of the inherent chemical stability of these molecules is paramount for successful drug development, formulation, and storage. This document delineates the fundamental principles governing the stability of the Boc protecting group and the piperazine core, explores the primary degradation pathways under various stress conditions, and presents robust, field-proven protocols for conducting comprehensive stability assessments. Methodologies for forced degradation studies are detailed, alongside the analytical techniques required for the separation and identification of potential degradants. This guide is intended for researchers, chemists, and drug development professionals seeking to ensure the integrity and quality of these advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: The Strategic Utility of Deuteration and Boc Protection
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its conformational flexibility and ability to engage in multiple hydrogen bond interactions make it a versatile building block. In the pursuit of optimized drug candidates, two key chemical modifications are often employed: Boc protection and deuteration.
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in multi-step organic synthesis.[3] Its widespread use stems from its general stability to a broad range of reagents, particularly bases and nucleophiles, while allowing for facile removal under specific acidic conditions.[4][5] This orthogonality is crucial for the selective manipulation of complex molecules.
-
Deuteration and the Kinetic Isotope Effect (KIE): Deuteration, the strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a modern strategy to enhance a drug's metabolic stability.[1] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[1] In drug metabolism, many oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond as the rate-determining step.[1][6] By deuterating these metabolically labile positions, the rate of metabolism can be significantly slowed, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] This can lead to improved pharmacokinetic properties such as longer half-life, increased exposure, and potentially a better safety profile.[1]
While deuteration is aimed at improving in vivo metabolic stability, it is essential to recognize that it does not inherently confer enhanced in vitro chemical stability. The stability of a Boc-protected deuterated piperazine is primarily governed by the chemical properties of the piperazine ring and the acid-labile Boc group. This guide provides the technical framework to rigorously evaluate this stability profile.
Fundamental Principles of Chemical Stability
The tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group is a carbamate that is characteristically sensitive to acid-catalyzed hydrolysis.[3][5] It is stable under basic, nucleophilic, and reductive conditions, making it an ideal orthogonal protecting group in many synthetic schemes.[4]
Mechanism of Acid-Catalyzed Deprotection: The removal of the Boc group proceeds via a carbamate hydrolysis mechanism under acidic conditions.[3] The reaction is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[5]
Caption: Major stress factors and potential degradation pathways.
Acidic Hydrolysis
This is the most probable degradation route, leading to the cleavage of the Boc group as previously described. The primary degradant will be the corresponding deuterated piperazine salt.
Basic Hydrolysis
The Boc group, as a carbamate, is generally stable to basic conditions. [4]Carbamates are significantly more stable against alkaline hydrolysis than corresponding esters. [7]Therefore, significant degradation is not expected under typical basic stress conditions (e.g., 0.1 N NaOH).
Oxidative Degradation
Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or more complex ring-opened byproducts. [8][9]This pathway investigates the susceptibility of the piperazine nitrogen atoms to oxidation.
Thermal Degradation
High temperatures can induce degradation of both the Boc group and the piperazine ring. [10]Thermolytic removal of the Boc group can occur at temperatures around 150°C. [10]The piperazine ring itself may also degrade at elevated temperatures. [11][12]
Photodegradation
As per ICH Q1B guidelines, the photosensitivity of a drug substance must be evaluated. [13][14]Exposure to controlled UV and visible light sources can reveal potential photodegradation pathways, which is crucial for determining appropriate packaging and storage requirements. [15][16][17]
A Validated Protocol for Stability Assessment
To comprehensively evaluate the stability of a Boc-protected deuterated piperazine, a systematic approach involving forced degradation studies is essential. [18][19]This process is foundational for developing and validating a stability-indicating analytical method, typically an HPLC method. [20]
Caption: Experimental workflow for stability testing.
Experimental Protocol: Forced Degradation Studies
Objective: To intentionally degrade the sample under various stress conditions to an extent of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
Materials:
-
Boc-protected deuterated piperazine sample
-
HPLC grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with PDA/UV detector, LC-MS system
-
Photostability chamber, temperature-controlled oven
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or a mixture of ACN/water) at a concentration of ~1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature and/or elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature and/or elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3-30% H₂O₂. [8] * Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points. Dilute with mobile phase before analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled-temperature oven at an elevated temperature (e.g., 75°C) for a defined period (e.g., 12-24 hours). [8] * Also, expose the stock solution to the same thermal stress.
-
Dissolve/dilute the samples appropriately for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. [17] * A control sample should be kept in the dark under the same temperature conditions.
-
Prepare samples for analysis.
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for stability testing, allowing for the separation and quantification of the parent drug and its degradation products. [20]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A Photodiode Array (PDA) detector is crucial as it allows for the assessment of peak purity, ensuring that the parent peak is not co-eluting with any degradants.
-
Method Validation: The final method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the structural elucidation of unknown degradation products observed in the HPLC analysis, LC-MS/MS is indispensable. By comparing the mass-to-charge (m/z) ratio and fragmentation patterns of the degradants with the parent compound, their structures can be confidently identified.
Data Presentation and Interpretation
All quantitative results from the forced degradation studies should be summarized in a clear, tabular format. This allows for a direct comparison of the compound's stability under different stress conditions.
Table 1: Summary of Forced Degradation Results for Boc-d₈-Piperazine Derivative
| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) | Observations |
| Control | 24 hrs / RT | 99.8 | 0.2 | 100.0 | No significant degradation. |
| 0.1 N HCl | 8 hrs / 60°C | 85.2 | 14.5 | 99.7 | One major degradant observed (Deprotected piperazine). |
| 0.1 N NaOH | 24 hrs / 60°C | 99.5 | 0.4 | 99.9 | Negligible degradation. Stable to base. |
| 10% H₂O₂ | 12 hrs / RT | 92.1 | 7.6 | 99.7 | Two minor oxidative degradants observed. |
| Dry Heat | 24 hrs / 75°C | 98.9 | 1.0 | 99.9 | Minor degradation observed. |
| Photolytic | ICH Q1B | 99.2 | 0.7 | 99.9 | Stable to light exposure. |
Note: Data presented is illustrative.
Causality and Interpretation:
-
The significant degradation under acidic conditions is the expected outcome due to the lability of the Boc group. [3][5]This confirms the primary chemical liability of the molecule.
-
The high stability under basic conditions is also consistent with the known properties of carbamates. [4][7]* The moderate degradation under oxidative stress suggests that the piperazine nitrogen atoms are somewhat susceptible to oxidation, a known degradation pathway for piperazines. [21]* The excellent mass balance (>98%) across all conditions validates the stability-indicating nature of the analytical method, confirming that all major degradation products are being detected.
Conclusion
The stability profile of Boc-protected deuterated piperazines is dominated by the inherent chemical properties of the Boc protecting group and the piperazine heterocyclic core. The primary and most significant degradation pathway is the acid-catalyzed hydrolysis of the Boc group. The piperazine ring itself exhibits good general stability but can be susceptible to oxidative degradation under harsh conditions. Crucially, the incorporation of deuterium to improve metabolic stability does not confer additional chemical stability against hydrolytic, oxidative, thermal, or photolytic stress.
A rigorous evaluation of stability using a systematic forced degradation protocol, coupled with a validated, stability-indicating HPLC method, is a non-negotiable step in the development of these molecules. This approach ensures that potential liabilities are identified early, allowing for the development of appropriate control strategies, stable formulations, and justified shelf-life specifications, ultimately safeguarding the quality, safety, and efficacy of the final drug product.
References
-
Lee, J. H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 104-111. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri. [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 203-210. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Nielsen, P. (2016). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]
-
Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 92-106. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Ciftja, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995–16016. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Sahu, R., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–307. [Link]
-
Mahmoud, A. R. (2024). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]
- Gant, T. G. (2008). Deuterated piperazine derivatives as anti-anginal compounds.
-
Wang, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Eaton, C. A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Harbeson, S. L., & Tung, R. D. (2014). The kinetic isotope effect in the search for deuterated drugs. MedChemComm, 5(2), 126-129. [Link]
-
Rawat, T. S., & Pandey, I. P. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(5), 338. [Link]
-
Singh, S., & Kumar, M. (2013). Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
Tihanyi, K., & Vastag, G. (2011). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 18(26), 3954–3983. [Link]
-
EPA. (1982). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
-
ResearchGate. Mechanism of base-induced hydrolysis of carbamates. ResearchGate. [Link]
-
Guengerich, F. P. (2003). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 372, 95–104. [Link]
-
Krumbe, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
Truitt, M. J. (2023). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research. [Link]
-
Coldham, I., et al. (2011). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
Shinde, S. D., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5093-5100. [Link]
-
Taylor & Francis Online. Kinetic isotope effect – Knowledge and References. Taylor & Francis Online. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
European Medicines Agency. (2007). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
SGS. Photostability. SGS. [Link]
-
ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. q1scientific.com [q1scientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Photostability | SGS [sgs.com]
- 18. rjptonline.org [rjptonline.org]
- 19. pharmtech.com [pharmtech.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
N-Boc-N'-ethyl-piperazine-d5: Technical Specifications & Application Guide
This technical guide details the identifiers, synthesis, and application of N-Boc-N'-ethyl-piperazine-d5 , a critical stable isotope-labeled internal standard used in the bioanalysis of piperazine-based pharmaceuticals (e.g., Enrofloxacin, Ciprofloxacin derivatives).
Chemical Identity & Identifiers
This compound serves as a deuterated reference standard, specifically labeled on the ethyl group attached to the N4 nitrogen of the piperazine ring. It is the protected intermediate often used to synthesize labeled antibiotics or as a standalone internal standard for metabolic studies.
Core Identifiers
| Parameter | Specification |
| Chemical Name | This compound |
| Systematic Name | tert-Butyl 4-(ethyl-d5)piperazine-1-carboxylate |
| CAS Number | 1246816-56-7 |
| Unlabeled Parent CAS | 669050-80-0 (1-Boc-4-ethylpiperazine) |
| Molecular Formula | C₁₁H₁₇D₅N₂O₂ |
| Molecular Weight | 219.34 g/mol |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane, Ethyl Acetate |
Structural Representation
The deuterium label is located on the ethyl side chain (
Synthesis & Preparation Protocol
The synthesis of this compound follows a direct alkylation pathway using commercially available N-Boc-piperazine and deuterated ethyl iodide. This method ensures high regioselectivity due to the steric bulk of the Boc group protecting the N1 position.
Reaction Pathway Diagram[2][3]
Figure 1: Synthetic pathway for the mono-alkylation of N-Boc-piperazine using Ethyl Iodide-d5.
Step-by-Step Protocol
Reagents:
-
N-Boc-piperazine (1.0 eq)[1]
-
Iodoethane-d5 (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetonitrile (ACN, anhydrous)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperazine in anhydrous ACN (0.1 M concentration).
-
Base Addition: Add anhydrous
to the solution. The suspension acts as an acid scavenger. -
Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Iodoethane-d5 to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.[2]
-
Note: The mono-protected nature of the starting material prevents cross-linking, but over-alkylation to the quaternary ammonium salt is possible if excess iodide is used.
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over
. If necessary, purify via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM).
Applications in Bioanalysis (LC-MS/MS)
This compound is primarily used as an Internal Standard (IS) for the quantification of ethyl-piperazine containing drugs. Its N-Boc group can be removed (deprotected) to yield N-ethylpiperazine-d5 , a common metabolite marker.
Internal Standard Workflow
Figure 2: Standard bioanalytical workflow utilizing this compound as an internal standard.
Deprotection for Metabolite Studies
If the study requires the free amine (N-ethylpiperazine-d5), the Boc group is removed using acidic conditions:
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v).
-
Conditions: Stir at Room Temperature for 1 hour.
-
Yield: Quantitative conversion to the TFA salt of N-ethylpiperazine-d5.
Safety & Handling
-
Hazards: The compound acts as a skin and eye irritant.[3][4][5] The parent alkylating agent (Ethyl Iodide) is a potential carcinogen; however, the final product is stable.
-
Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the amine or slow hydrolysis of the Boc group.
-
Stability: Stable for >2 years if stored properly. Avoid repeated freeze-thaw cycles.
References
-
Pharmaffiliates. (2024). This compound Product Sheet. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11401394 (Methyl analog reference). Retrieved from
-
GuideChem. (2024). CAS 669050-80-0 Entry (Unlabeled Parent).[6] Retrieved from
-
BenchChem. (2025).[2] Protocols for N-Alkylation of N-Boc-Piperazine.[2] Retrieved from
Sources
- 1. 1-Boc-4-methylpiperazine | C10H20N2O2 | CID 11401394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.com [fishersci.com]
- 5. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 页面加载中... [m.guidechem.com]
Methodological & Application
Application Note & Protocol: Quantitative Bioanalysis Using N-Boc-N'-ethyl-piperazine-d5 as an Internal Standard in LC-MS
Abstract & Introduction
The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development, pharmacokinetics, and clinical research. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose due to its high sensitivity and selectivity. However, the integrity of quantitative data is susceptible to variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] A robust internal standard (IS) is therefore not just recommended but essential for achieving precision and accuracy.[2]
This document provides a comprehensive guide to the theory and practical application of N-Boc-N'-ethyl-piperazine-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled analog, N-Boc-N'-ethyl-piperazine, or structurally similar piperazine-containing compounds. SIL-IS are the gold standard in quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency.[3][4] This co-elution and parallel behavior allows the SIL-IS to effectively compensate for matrix effects and other procedural variabilities, a principle known as isotope dilution mass spectrometry (IDMS).[5][6]
This guide is designed for researchers and drug development professionals, offering detailed protocols from stock solution preparation to full bioanalytical method validation in accordance with major regulatory guidelines.[7][8]
The Rationale: Why a Deuterated Internal Standard?
The primary function of an internal standard is to correct for analytical variability.[1] In LC-MS, this variability often manifests as the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[9][10]
This compound is an ideal IS for its light-isotope counterpart for several key reasons:
-
Chemical and Physical Homology: The substitution of five hydrogen atoms with deuterium on the ethyl group results in a molecule that is chemically identical to the analyte in terms of polarity, pKa, and reactivity. This ensures it behaves in the same manner throughout the entire analytical workflow.[3][4]
-
Chromatographic Co-elution: Due to its identical structure, the deuterated standard will co-elute with the analyte under typical reversed-phase chromatography conditions. This is critical because it ensures both the analyte and the IS experience the same matrix effects at the same time.
-
Mass Spectrometric Differentiation: The mass difference of 5 Daltons (d5 vs. d0) allows the mass spectrometer to easily distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification without signal overlap.
-
Minimal Isotopic Effect: Deuterium substitution on a non-exchangeable position, such as a C-H bond, ensures the label is stable throughout the process and typically has a negligible effect on chromatographic retention time.
The use of a SIL-IS like this compound transforms a good analytical method into a regulatory-grade, robust, and scientifically defensible assay.[11]
Chemical Structures
Caption: Structures of the analyte and its d5-labeled internal standard.
Experimental Protocols
These protocols provide a starting point for method development and should be optimized for specific analytes, matrices, and instrumentation.
Materials and Reagents
| Material | Grade | Typical Supplier |
| N-Boc-N'-ethyl-piperazine | Reference Standard (>98% purity) | Sigma-Aldrich, Cayman Chemical |
| This compound | Reference Standard (>98% purity, >99% isotopic purity) | Alsachim, Toronto Research Chemicals |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Honeywell |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Honeywell |
| Formic Acid (FA) | LC-MS Grade | Thermo Scientific, Sigma-Aldrich |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System or equivalent |
| Blank Biological Matrix (e.g., Human Plasma) | K2EDTA anticoagulant | BioIVT, Seralab |
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock solutions is fundamental to the entire quantitative method. Using separate stock solutions for calibration standards and quality control (QC) samples is a requirement by regulatory bodies to avoid analytical bias from a single faulty stock.[7]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of N-Boc-N'-ethyl-piperazine (Analyte) and this compound (IS) into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with Methanol.
-
Label clearly and store at -20°C. These are stable for several months.
-
-
Analyte Working Solutions for Calibration Curve (CC) and Quality Control (QC):
-
Prepare two independent sets of serial dilutions from the Analyte primary stock solution using 50:50 ACN:Water as the diluent to create spiking solutions for CC and QC samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the IS primary stock solution with 50:50 ACN:Water to a final concentration that yields a robust signal in the mass spectrometer and is consistent across all samples. The optimal concentration should be determined during method development.
-
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma samples, which can otherwise foul the LC column and ion source.[12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule drugs in solution. The IS is added prior to precipitation to correct for any analyte loss during the extraction and subsequent steps.[1]
-
Sample Thawing: Thaw biological samples, CC, and QC samples on ice or at room temperature. Vortex gently to mix.
-
Aliquoting: Pipette 50 µL of each sample (blank, CC, QC, unknown) into a 1.5 mL microcentrifuge tube.
-
Spiking:
-
To all tubes except the blank matrix, add 10 µL of the appropriate Analyte working solution.
-
To the blank matrix tube, add 10 µL of the 50:50 ACN:Water diluent.
-
-
Internal Standard Addition: Add 20 µL of the IS Working Solution to all tubes.
-
Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to all tubes.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Injection: The sample is now ready for LC-MS analysis.
Caption: A typical protein precipitation workflow for plasma samples.
LC-MS/MS Method Parameters (Example)
Causality: The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte and IS, with separation from any interfering matrix components. The MS/MS method uses Multiple Reaction Monitoring (MRM) for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
| Parameter | Condition |
| LC System | Shimadzu Nexera, Waters ACQUITY, or equivalent |
| Column | C18 Reversed-Phase, e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp | 40 °C |
| MS System | Sciex 6500+, Waters Xevo TQ-S, or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte (d0): Q1: 215.2 -> Q3: 143.1 IS (d5): Q1: 220.2 -> Q3: 148.1 |
| Source Temp | 550 °C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions are hypothetical and must be optimized empirically by infusing the pure analyte and IS into the mass spectrometer.
Bioanalytical Method Validation
A full validation is required when establishing a new bioanalytical method for regulatory submission.[7][13] Key parameters are defined by the FDA and EMA guidelines.[14][15]
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte.
-
Procedure: Prepare a blank sample and at least 6-8 non-zero calibration standards spanning the expected concentration range.
-
Acceptance Criteria:
-
A linear regression with a weighting of 1/x or 1/x² is typically used.
-
The coefficient of determination (r²) should be ≥ 0.99.
-
At least 75% of the standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).[16]
-
| Nominal Conc. (ng/mL) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%RE) |
| 1.00 (LLOQ) | 0.052 | 1.05 | 5.0% |
| 2.50 | 0.128 | 2.56 | 2.4% |
| 5.00 | 0.245 | 4.90 | -2.0% |
| 10.0 | 0.510 | 10.2 | 2.0% |
| 50.0 | 2.55 | 51.0 | 2.0% |
| 100 | 4.95 | 99.0 | -1.0% |
| 400 | 20.2 | 404 | 1.0% |
| 500 (ULOQ) | 24.8 | 496 | -0.8% |
Accuracy and Precision
Accuracy (%RE) and precision (%CV) are assessed by analyzing QC samples at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.
-
Procedure: Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.
-
Acceptance Criteria (EMA/FDA): [8][17]
-
Intra- and Inter-run Precision (%CV): ≤15% (≤20% at LLOQ).
-
Intra- and Inter-run Accuracy (%RE): Within ±15% of nominal (±20% at LLOQ).
-
| QC Level | Nominal Conc. (ng/mL) | Intra-run Precision (%CV) | Intra-run Accuracy (%RE) | Inter-run Precision (%CV) | Inter-run Accuracy (%RE) |
| LLOQ | 1.00 | 8.5% | 6.2% | 11.2% | 7.8% |
| Low (LQC) | 3.00 | 6.1% | 4.5% | 7.9% | 5.1% |
| Mid (MQC) | 75.0 | 4.2% | -1.8% | 5.5% | -0.9% |
| High (HQC) | 375 | 3.8% | -2.5% | 4.9% | -1.7% |
Selectivity and Matrix Effect
Causality: This is arguably the most critical validation parameter for LC-MS assays. It confirms that endogenous matrix components do not interfere with the quantification of the analyte. The SIL-IS is expected to track and correct for any matrix-induced ion suppression or enhancement.[18]
-
Procedure:
-
Analyze blank matrix from at least six different sources (individual donors).
-
Assess matrix factor (MF) by comparing the analyte peak area in post-extraction spiked blank matrix to the peak area in a pure solution.
-
The IS-normalized MF should be calculated to demonstrate the corrective power of the IS.
-
-
Acceptance Criteria:
-
Blank samples should have no significant response at the retention time of the analyte and IS (<20% of LLOQ response).
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different sources should be ≤15%.
-
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. osti.gov [osti.gov]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. myadlm.org [myadlm.org]
Preparation of High-Purity Stock Solutions of N-Boc-N'-ethyl-piperazine-d5 for Mass Spectrometry-Based Bioanalysis
Abstract
This comprehensive guide details the protocol for the preparation of a primary stock solution of the deuterated internal standard, N-Boc-N'-ethyl-piperazine-d5 (CAS: 1246816-56-7). As a stable isotope-labeled (SIL) analog, this compound is a critical reagent for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles that ensure the accuracy, precision, and long-term stability of the prepared standard. Adherence to these guidelines is paramount for the generation of reliable pharmacokinetic and metabolic data.
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability.[1] Factors such as sample loss during extraction, matrix effects, and fluctuations in instrument response can significantly impact the accuracy and precision of results.[2] An ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby providing a reliable basis for quantification.
This compound is the deuterated counterpart to its non-labeled analog. The incorporation of five deuterium atoms on the ethyl group provides a mass shift that is easily resolvable by a mass spectrometer, without significantly altering the physicochemical properties of the molecule.[3] This ensures that the internal standard closely mimics the behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection. The stability of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, making this a robust internal standard with a low risk of isotopic exchange under typical analytical conditions.[4]
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is foundational to its proper handling and the preparation of accurate solutions.
| Property | Value | Source(s) |
| Chemical Name | 4-Ethyl-1-piperazinecarboxylic Acid-d5 1,1-Dimethylethyl Ester | [5] |
| CAS Number | 1246816-56-7 | [5] |
| Molecular Formula | C₁₁H₁₇D₅N₂O₂ | [5] |
| Molecular Weight | 219.34 g/mol | [5] |
| Appearance | Yellow Oil | [5] |
| Recommended Storage | 2-8°C (Short-term) | [5] |
| Long-Term Storage | -20°C or lower (As a solid or in aprotic solvent) | [6] |
Handling Precautions: Although a specific safety data sheet for the deuterated compound is not widely available, the non-deuterated analogs are known to be irritants. Therefore, it is imperative to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol for 1 mg/mL Stock Solution Preparation
This protocol details the preparation of a 1 mg/mL primary stock solution, a common starting concentration for bioanalytical method development.
Materials and Equipment
-
This compound (as neat oil)
-
High-purity (≥99.9%) acetonitrile or dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL) with stoppers
-
Calibrated positive displacement pipette or gas-tight syringe
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Sonicator
Causality of Reagent and Equipment Selection
-
Solvent Choice: Acetonitrile and DMSO are recommended aprotic solvents. Aprotic solvents lack acidic protons and therefore minimize the risk of hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the standard.[6] The choice between acetonitrile and DMSO may depend on the solubility of the primary analyte and compatibility with the subsequent analytical method. DMSO is a stronger solvent, which can be advantageous for compounds that are difficult to dissolve.
-
Volumetric Glassware: The use of Class A volumetric glassware is critical for ensuring the accuracy of the final concentration. These flasks are manufactured to the highest tolerance levels, minimizing volumetric error.
-
Weighing Technique: Given that the compound is an oil, direct weighing into the volumetric flask is the preferred method to avoid transfer losses. A calibrated analytical balance with high precision is non-negotiable for an accurate starting mass.
-
Storage Vials: Amber glass protects the solution from potential photodegradation, while PTFE-lined caps provide a chemically inert seal to prevent solvent evaporation and contamination.[6]
Step-by-Step Methodology
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold oil.
-
Tare and Weigh: Place a clean, dry 10 mL Class A volumetric flask on the analytical balance and tare it. Carefully transfer approximately 10 mg of this compound directly into the flask. Record the exact weight to four decimal places (e.g., 0.0100 g).
-
Initial Dissolution: Add a small volume of the chosen solvent (acetonitrile or DMSO), approximately 2-3 mL, to the volumetric flask.
-
Complete Solubilization: Stopper the flask and gently swirl. Use a vortex mixer for 30 seconds to facilitate dissolution. If any undissolved oil remains, place the flask in a sonicator bath for 5-10 minutes, or until the solution is clear and homogenous.
-
Dilution to Volume: Once the compound is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller volume amber glass vials. This minimizes the number of freeze-thaw cycles for the primary stock. Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage: For long-term stability, store the aliquoted stock solutions at -20°C or below.[6]
Workflow Visualization
The following diagram illustrates the key steps in the preparation and storage of the stock solution.
Sources
- 1. 5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754 [lobachemie.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. N- BOC Piperazine [intersperse.in]
- 5. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
Application Note: Strategic Deprotection of N-Boc-N'-ethyl-piperazine-d5
Abstract & Strategic Context
N-Boc-N'-ethyl-piperazine-d5 is a critical intermediate in the synthesis of stable isotope-labeled internal standards (SIL-IS) for LC-MS bioanalysis. The presence of the deuterium label (
Unlike standard organic synthesis, where minor losses are acceptable, the handling of deuterated piperazines presents two specific challenges:
-
Volatility: Free-base N-ethyl-piperazine derivatives are moderately volatile. Standard rotary evaporation can lead to significant material loss.
-
Hygroscopicity: Piperazine salts are prone to absorbing water, complicating precise weighing for analytical standards.[1]
This guide prioritizes the HCl/Dioxane Precipitation Method (Method A) as the Gold Standard for this application, as it isolates the product as a stable, non-volatile dihydrochloride salt without aqueous extraction.
Chemical Mechanism: Acidolysis
The removal of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed elimination. The reaction is driven by the protonation of the carbamate oxygen, leading to the collapse of the intermediate into the amine, carbon dioxide, and a tert-butyl cation.[2][3]
Critical Mechanistic Insight for Deuterated Substrates
The tert-butyl cation generated is a potent electrophile. In the presence of electron-rich species (like the N'-ethyl nitrogen), re-alkylation can occur. While the ethyl group reduces the nucleophilicity of the distal nitrogen, scavengers or solvent choice are critical to prevent side reactions.
Figure 1: Acid-catalyzed Boc deprotection mechanism highlighting the critical cation scavenging step.
Decision Matrix: Selecting the Right Protocol
| Feature | Method A: HCl / Dioxane (Recommended) | Method B: TFA / DCM (Alternative) |
| Final Form | Dihydrochloride Salt (Solid) | Trifluoroacetate Salt (Oil/Gum) |
| Volatility Risk | Low (Salt precipitates) | High (Requires evaporation) |
| Purification | Filtration (Simple) | Precipitation/Extraction (Complex) |
| Yield | >95% (Quantitative) | 85-95% (Handling losses) |
| Use Case | Storage as Reference Standard | Immediate use in next reaction step |
Experimental Protocols
Method A: The Precipitation Route (HCl/Dioxane)
Status: Gold Standard for Deuterated Piperazines. Rationale: This method exploits the insolubility of piperazine dihydrochloride salts in ether/dioxane mixtures. The product crashes out of solution, preventing loss due to volatility and eliminating the need for aqueous workup.
Reagents
-
Substrate: this compound
-
Acid: 4.0 M HCl in 1,4-Dioxane (Anhydrous)
-
Solvent: Diethyl Ether (
) or MTBE (Anhydrous) -
Wash Solvent: Cold Pentane
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimum volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate).
-
Note: Ensure glassware is oven-dried. Moisture leads to sticky gums instead of crystalline solids.
-
-
Acid Addition: Under
atmosphere, add 10 equivalents of 4.0 M HCl in Dioxane dropwise at 0°C.-
Observation: A white precipitate (the mono- or dihydrochloride salt) should begin to form within 10-15 minutes.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2 hours.
-
QC Check: Spot TLC (stain with Ninhydrin) to ensure Boc consumption.
-
-
Precipitation Enhancement: Dilute the reaction mixture with 5 volumes of anhydrous Diethyl Ether or MTBE. Stir for 20 minutes. This forces any remaining salt out of the solution.
-
Filtration: Filter the solid rapidly under a blanket of Nitrogen (piperazine salts are hygroscopic).
-
Washing: Wash the filter cake 3x with cold Pentane or
. -
Drying: Dry the solid in a vacuum desiccator over
or KOH pellets for 12 hours.-
Result: N'-ethyl-piperazine-d5 dihydrochloride (White, crystalline solid).
-
Method B: The Solubilization Route (TFA/DCM)
Status: Alternative. Use only if HCl sensitive groups are present (rare for this substrate). Rationale: TFA is a liquid and acts as its own solvent, but the resulting salt is often an oil that is difficult to handle.
Reagents
-
Substrate: this compound
-
Acid: Trifluoroacetic Acid (TFA), Reagent Grade
-
Solvent: Dichloromethane (DCM)[4]
-
Scavenger: Triethylsilane (
) or water (1%)
Step-by-Step Protocol
-
Preparation: Dissolve substrate in DCM (10 mL/g). Add Scavenger (2 eq of
) if the substrate contains electron-rich aromatics (not strictly necessary for simple piperazines, but good practice). -
Acidolysis: Add TFA (volume ratio 1:4 TFA:DCM) slowly at 0°C.
-
Stir: Allow to warm to RT and stir for 1-2 hours.
-
Workup (Critical Step):
-
Do NOT simply evaporate to dryness; the TFA salt will trap excess acid.
-
Add Toluene (equal volume to TFA used) and rotovap. The Toluene/TFA azeotrope helps remove residual acid. Repeat 3x.
-
-
Isolation: The residue will likely be a thick oil. Triturate with cold
to attempt solidification. If it remains an oil, use directly in the next step.
Workflow Visualization
Figure 2: Operational workflow for selecting the optimal deprotection route.
Quality Control & Validation
For deuterated internal standards, isotopic purity is as important as chemical purity.
-
1H-NMR (D2O or DMSO-d6):
-
Verify the disappearance of the Boc singlet (~1.4 ppm).
-
Verify the integrity of the ethyl group protons (unless ethyl is the deuterated site).
-
Self-Validation: If the integral of the ethyl group is lower than expected, check for volatility losses or hydrolysis.
-
-
LC-MS:
-
Confirm the Mass Shift:
. -
Check for "Scrambling": Ensure no
or species are present (indicates acid-catalyzed exchange, though rare for C-D bonds).
-
-
Gravimetric Analysis:
-
Yield calculation must account for the counter-ion.
-
MW of Free Base vs. MW of Dihydrochloride (
).
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[5] Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience.[6] (The definitive guide on amine protection/deprotection mechanisms).
-
Han, G., et al. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Discusses acidolysis kinetics and scavengers).
-
Common Organic Chemistry. (2023). Boc Deprotection Protocols: HCl and TFA Methods. (Practical laboratory standard operating procedures).
-
Sigma-Aldrich (Merck). Piperazine Derivatives Handling Guide. (Safety and volatility data for piperazine class compounds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: High-Sensitivity LC-MS/MS Method Development for N-Boc-N'-ethyl-piperazine-d5
Abstract
This application note details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing N-Boc-N'-ethyl-piperazine-d5 (Boc-NEP-d5).[1] This molecule typically serves as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of N-Boc-N'-ethyl-piperazine or related piperazine pharmacophores in biological matrices.[1]
The protocol addresses specific challenges inherent to this molecule: the acid-lability of the Boc protecting group , the chromatographic deuterium isotope effect , and the retention of polar amines . We propose a self-validating workflow prioritizing high-pH Reversed-Phase Liquid Chromatography (RPLC) to maximize analyte stability and peak shape.
Physicochemical Profile & Mechanistic Insight[2]
Understanding the molecule is the prerequisite for method design. This compound combines a basic piperazine core with a lipophilic, acid-sensitive protecting group.[1]
Molecular Characteristics
| Property | Data | Notes |
| Compound Name | This compound | (tert-butyl 4-(ethyl-d5)piperazine-1-carboxylate) |
| Formula | C₁₁H₁₇D₅N₂O₂ | Deuterium likely on the ethyl group (C₂D₅).[1][2] |
| Molecular Weight | ~219.34 Da | M+H⁺ = 220.34 |
| pKa (Calc) | ~8.5 (Piperazine N4) | The N1 nitrogen is an amide/carbamate (non-basic).[1] |
| LogP (Calc) | ~1.5 - 2.0 | Boc group adds significant lipophilicity compared to naked piperazine.[1] |
| Critical Liability | Boc Deprotection | Unstable in strong acids (TFA) or prolonged exposure to pH < 3.[1] |
The "Boc-Drop" Phenomenon
The tert-butyloxycarbonyl (Boc) group is designed to be cleaved by acid (e.g., TFA/HCl).[1] In LC-MS, using 0.1% Formic Acid (pH ~2.[1]7) can induce on-column degradation or in-source fragmentation (ISF).[1]
-
Risk: If the IS degrades to N-ethyl-piperazine-d5 during the run, quantitative accuracy is compromised.[1]
-
Solution: Use High-pH RPLC (pH 9-10) or weakly acidic mobile phases (Ammonium Acetate, pH 4.[1]5) to preserve the Boc group and deprotonate the basic amine for better peak shape.
Deuterium Isotope Effect
Deuterium (D) forms shorter, stronger bonds than Hydrogen (H), slightly reducing the molecule's lipophilicity.
-
Observation: Boc-NEP-d5 may elute slightly earlier than the non-deuterated analyte.[1]
-
Impact: If the shift is significant, the IS may not experience the exact same matrix suppression as the analyte.
-
Mitigation: Use a shallow gradient to ensure co-elution, or verify that matrix effects are consistent across the slight retention time (RT) shift.
Method Development Strategy
The following decision tree illustrates the logic for selecting the chromatographic mode, prioritizing Boc stability.
Figure 1: Decision matrix for mobile phase selection based on Boc-group stability.
Experimental Protocols
Mass Spectrometry Conditions (ESI+)
The Boc group often dominates fragmentation. We must select transitions that are specific but stable.[1]
-
Source Temp: 350°C (Keep moderate to prevent thermal deprotection).
-
Desolvation Gas: High flow (800-1000 L/hr).[1]
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Type | Mechanism |
| Boc-NEP-d5 | 220.3 | 164.3 | Quantifier | Loss of tert-butyl (-56 Da) |
| 220.3 | 120.3 | Qualifier | Loss of Boc group (-100 Da) | |
| Boc-NEP (Analyte) | 215.3 | 159.3 | Quantifier | Loss of tert-butyl (-56 Da) |
| 215.3 | 115.3 | Qualifier | Loss of Boc group (-100 Da) |
Note: The "Loss of Boc" transition (M -> M-100) is often the most intense but can have high background noise.[1] The "Loss of t-butyl" (M -> M-56) is usually more selective.[1]
Chromatographic Conditions (Recommended: High pH)
Using high pH ensures the piperazine nitrogen is uncharged, improving retention on C18 and peak symmetry while preventing acid-catalyzed Boc removal.
-
Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or Phenomenex Gemini NX-C18.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).[1]
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Sample Preparation (Protein Precipitation)
A simple "Crash and Shoot" method is preferred to minimize time the Boc group spends in potentially acidic reconstitution solvents.
-
Aliquot: 50 µL Plasma/Serum.
-
IS Addition: Add 10 µL of Boc-NEP-d5 working solution (e.g., 500 ng/mL in MeOH).
-
Precipitation: Add 200 µL Acetonitrile (cold). Vortex for 1 min.
-
Centrifugation: 13,000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a new plate. Add 100 µL 10 mM Ammonium Bicarbonate (to match Mobile Phase A).[1]
-
Crucial: Do not reconstitute in 0.1% Formic Acid.[1]
-
Validation & Self-Verifying Steps
To ensure scientific integrity (E-E-A-T), perform these checks before running study samples.
Isotopic Crosstalk Check
Deuterated standards can contain traces of non-deuterated material (D0), and high concentrations of analyte can contribute to the IS channel (M+5).
-
Experiment:
In-Source Fragmentation (ISF) Monitor
If the Boc group falls off in the MS source, you will see a peak for the deprotected amine at the same retention time as the Boc-parent.
-
Experiment: Monitor the Precursor of the deprotected species (m/z ~120 for d5) during the Boc-NEP-d5 run.
-
Logic: If you see a peak at the Boc-NEP-d5 retention time in the m/z 120 channel, ISF is occurring.
-
Action: Lower the Declustering Potential (DP) or Cone Voltage until this "ghost peak" minimizes.
Analytical Workflow Diagram
Figure 2: Optimized sample preparation workflow preventing acidic degradation.[1]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][4] Link
-
Wang, S., et al. (2007).[1] Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Discusses retention time shifts of deuterated standards).
-
Kanu, A. B., et al. (2008).[1] Ion suppression in LC-MS/MS: A review. Journal of Mass Spectrometry. (Mechanisms of matrix effects relevant to co-eluting IS).
-
BenchChem. (2025).[1][5] N-Boc-piperazine physicochemical properties and stability. Link[1]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Isotope Effects. Link
Sources
Application Notes and Protocols for Coupling Reactions Involving N-Boc-N'-ethyl-piperazine-d5
Introduction: The Critical Role of Deuterated Internal Standards in Drug Development
In the landscape of modern drug discovery and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity. The accuracy of LC-MS assays hinges on the use of a suitable internal standard (IS), a compound that is chemically similar to the analyte but mass-distinguishable.
Stable isotope labeled (SIL) compounds, particularly those incorporating deuterium, are the preferred choice for internal standards. The strategic replacement of hydrogen with deuterium creates a compound that co-elutes chromatographically with the analyte and exhibits identical ionization efficiency, yet is easily differentiated by its higher mass. This minimizes variations arising from sample preparation and matrix effects, ensuring robust and reliable quantification.
One key advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, often by cytochrome P450 (CYP) enzymes.[1] This can lead to a reduced rate of metabolism and a more stable internal standard throughout the analytical process.[1][2][3]
N-Boc-N'-ethyl-piperazine-d5 is a crucial building block for synthesizing these vital SIL internal standards. The piperazine moiety is a "privileged scaffold," frequently found in pharmaceuticals to enhance properties like solubility and bioavailability.[4][5] The deuterated ethyl group provides the mass shift necessary for MS detection, while the Boc-protected secondary amine offers a versatile handle for coupling to a wide array of drug-like molecules. This guide provides detailed protocols and scientific rationale for the most common and effective coupling reactions involving this reagent, empowering researchers to efficiently synthesize the internal standards required for rigorous pharmacokinetic and metabolic studies.
Core Coupling Methodologies: A Guided Approach
The nucleophilic secondary amine of this compound, once deprotected or used as is in certain reactions, is amenable to several powerful bond-forming strategies. We will focus on two of the most robust and widely applied methods in medicinal chemistry: the Buchwald-Hartwig amination for C-N bond formation and standard amide coupling for creating amide linkages.
Buchwald-Hartwig Amination: Forging the Aryl-Piperazine Bond
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides (or pseudo-halides) and amines.[6][7] This reaction is indispensable when classical methods like SNAr fail due to the low reactivity of the aryl partner.[6] For synthesizing internal standards, this allows the direct coupling of the deuterated piperazine moiety to an aromatic core structure of a drug candidate.
Mechanism and Rationale: A Self-Validating Catalytic System
The efficacy of the Buchwald-Hartwig reaction relies on a finely tuned palladium catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (Ar-X). This is often the rate-limiting step. The choice of ligand (L) is crucial here; bulky, electron-rich phosphine ligands (e.g., RuPhos, XantPhos) are preferred as they stabilize the Pd(0) complex and facilitate this step, especially with less reactive aryl chlorides.[8]
-
Amine Coordination & Deprotonation: The amine (this compound) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido complex. The choice of base is critical; weaker bases may require higher temperatures, while stronger bases can allow for lower reaction temperatures.[9]
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The ligand's steric bulk also promotes this step.
Experimental Protocol: Buchwald-Hartwig Coupling
This general protocol is a robust starting point for coupling this compound with various aryl halides.[8] All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent catalyst deactivation.
Workflow Overview:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Storage and handling conditions for N-Boc-N'-ethyl-piperazine-d5
Application Note: Storage, Handling, and Stability Protocols for N-Boc-N'-ethyl-piperazine-d5
Executive Summary & Technical Specifications
This compound (tert-butyl 4-(ethyl-d5)piperazine-1-carboxylate) is a stable isotope-labeled internal standard (IS) utilized primarily in LC-MS/MS bioanalysis. It serves as a surrogate for N-ethyl-piperazine derivatives or as a core intermediate in the synthesis of deuterated APIs.
The molecule combines three distinct chemical functionalities, each dictating specific handling requirements:
-
Boc-Group (tert-Butyloxycarbonyl): Acid-labile and thermally sensitive.
-
Piperazine Ring: Basic, prone to oxidation and formation of N-oxides if improperly stored.
-
Deuterium Label (d5): Isotopic purity must be preserved; while alkyl deuteriums are generally stable, preventing isotopic dilution via cross-contamination is paramount.
Table 1: Physicochemical Profile
| Property | Specification / Characteristic |
| Chemical Name | 1-Boc-4-(ethyl-d5)-piperazine |
| Molecular Formula | |
| Molecular Weight | ~219.34 g/mol (varies slightly by enrichment) |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Boiling Point | ~250–260°C (Predicted @ 760 mmHg) |
| pKa (Piperazine N) | ~8.5 (Basic) |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate, DCM; Low water solubility |
| Isotopic Purity | Typically |
Critical Storage Protocols
To maintain the integrity of the Boc-protecting group and prevent oxidative degradation of the piperazine ring, a "Cold-Chain, Inert-Atmosphere" approach is required.
Temperature Zoning
-
Long-Term (> 3 months): Store at -20°C . The lower temperature significantly retards the kinetic rate of spontaneous Boc-decarboxylation and amine oxidation.
-
Short-Term / Working Aliquots: Store at 2-8°C (Refrigerator).
-
Transportation: Ship with cold packs (blue ice) or dry ice. Avoid exposure to temperatures >30°C for extended periods.
Atmospheric Control
The piperazine nitrogen is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air.
-
Primary Requirement: Store under an inert atmosphere (Argon or Nitrogen ).
-
Seal Integrity: Use Teflon-lined screw caps or crimp seals. For long-term storage of neat material, wrapping the cap with Parafilm® is recommended to prevent moisture ingress.
Container Material
-
Recommended: Amber borosilicate glass (Type I). Amber glass protects against UV-induced degradation, although this molecule is not highly photosensitive.
-
Avoid: Low-density polyethylene (LDPE) for long-term storage, as lipophilic amines can sorb into plastics over years.
Handling & Experimental Workflows
The "Thaw-Equilibrate" Rule (Crucial)
Deuterated standards are expensive and often hygroscopic. Opening a cold vial in a warm, humid lab causes immediate condensation. Moisture introduces two risks:
-
Hydrolysis: Water promotes acid-catalyzed Boc removal if trace acid is present.
-
Weighing Errors: Condensed water alters the apparent mass, leading to incorrect concentration calculations for stock solutions.
Protocol:
-
Remove vial from -20°C storage.
-
Place in a desiccator at room temperature.
-
Allow 30–45 minutes for the vial to reach ambient temperature before breaking the seal.
Solubilization and Stock Preparation
-
Preferred Solvent: Methanol (LC-MS grade) or DMSO.
-
Acid Avoidance: Do NOT use acidified solvents (e.g., 0.1% Formic Acid) for the stock solution. The Boc group is acid-labile. Store the stock in neutral solvent.
-
Sonication: If the material is a viscous oil, sonicate for 30 seconds to ensure homogeneity before aliquoting.
Stability in Solution
-
Neutral Organic Solvents (MeOH/DMSO): Stable for >6 months at -20°C.
-
Acidic Mobile Phases: Stable for short durations (hours) during LC-MS runs (autosampler stability), but do not store long-term in acidic media.
Visualizing the Handling Workflow
The following diagram illustrates the lifecycle of the standard to ensure data integrity.
Figure 1: Lifecycle management of this compound, emphasizing the critical thawing step to prevent moisture contamination.
Troubleshooting & Quality Control
If analytical results (LC-MS) show shifting retention times or signal loss, perform the following diagnostics:
Scenario A: Loss of "Boc" Group (Mass shift of -100 Da)
-
Cause: Exposure to acidic conditions or high thermal stress (>80°C).
-
Prevention:[1][2][3][4][5] Ensure stock solvents are non-acidic. Avoid rotary evaporation at high bath temperatures (>40°C).
Scenario B: Isotopic Scrambling (Loss of +5 Da signature)
-
Cause: Rare in alkyl-deuterated compounds. Could occur if exposed to strong Lewis acids or metal catalysts (e.g., Pd/C) under hydrogenolysis conditions.
-
Verification: Run a direct infusion MS scan. The molecular ion
should be dominant. Significant presence of or indicates isotopic dilution.
Safety (HSE) Guidelines
-
Hazards: Like most lipophilic amines, this compound is a potential Skin/Eye Irritant and Sensitizer .
-
PPE: Nitrile gloves, safety glasses, and lab coat.
-
Spill Cleanup: Adsorb with inert material (vermiculite). Clean surface with weak acid (e.g., dilute acetic acid) followed by water to neutralize the basic amine residue.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57375865, 1-Boc-4-ethoxycarbonyl piperazine (Analogous Structure). Retrieved from [Link][6]
-
BOC Gases (2022). Code of Practice 44: The Storage of Gas Cylinders (Inert Atmosphere Guidelines). Retrieved from [Link]
Sources
Application Note: A Robust HPLC Method for the Separation and Quantification of N-Boc-N'-ethyl-piperazine and its Deuterated Analog
Abstract
This application note presents a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) separation of N-Boc-N'-ethyl-piperazine and its deuterated isotopologue, N-Boc-N'-ethyl-piperazine-d5. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed, field-proven protocol for achieving optimal separation and quantification. The methodologies outlined are suitable for both purity assessments using UV detection and for quantitative bioanalytical assays or metabolic studies when coupled with mass spectrometry (LC-MS), where the deuterated compound serves as an ideal internal standard. The causality behind experimental choices, from mobile phase composition to detector settings, is explained to ensure scientific integrity and facilitate method transfer and optimization.
Introduction: The Rationale for Separation
N-Boc-N'-ethyl-piperazine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine scaffold, a privileged structure in numerous bioactive molecules.[1][2] In modern drug discovery and development, stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry.
Deuterated internal standards, such as this compound, are chemically identical to the analyte and are therefore expected to have the same extraction recovery, ionization response, and chromatographic retention time.[3] This co-elution is critical, as it allows the internal standard to compensate for variations in sample preparation and matrix effects during analysis, leading to highly accurate and precise quantification.[3]
This guide provides a robust reversed-phase HPLC (RP-HPLC) method designed to be compatible with both UV and mass spectrometry (MS) detectors, thereby serving a dual purpose:
-
Purity Assessment (HPLC-UV): Analysis of the non-deuterated compound to determine its purity and identify any related impurities.
-
Quantitative Analysis (LC-MS): Baseline separation of the analyte from potential interferences, while ensuring co-elution with its deuterated internal standard for accurate quantification.
Physicochemical Properties and Method Development Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties. The following characteristics of N-Boc-N'-ethyl-piperazine informed the development of this protocol:
| Property | Predicted Value/Characteristic | Implication for HPLC Method Development | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | - | - |
| Molecular Weight | 214.31 g/mol | - | - |
| pKa (Predicted) | ~8.45 (for the free amine) | The secondary amine is basic. To ensure good peak shape and retention on a reversed-phase column, the mobile phase should be acidic (pH < 7) to protonate the amine, making the molecule more polar and preventing peak tailing. | [4] |
| logP (Predicted) | ~0.8-1.5 | The compound has moderate lipophilicity, making it well-suited for reversed-phase chromatography with a C18 stationary phase. | [5] |
| UV Chromophore | Carbamate carbonyl group | The Boc group contains a carbonyl moiety that absorbs UV light at low wavelengths, typically around 210 nm. This allows for sensitive detection using a standard UV detector. | [6] |
| Solubility | Soluble in methanol, acetonitrile, ethyl acetate, and water. | Standard HPLC solvents can be used for sample and mobile phase preparation. | [4] |
Based on these properties, a reversed-phase HPLC method using a C18 column and an acidic mobile phase was selected as the most logical and effective approach. The use of trifluoroacetic acid (TFA) as a mobile phase modifier is a common and effective strategy for improving peak shape for basic compounds like piperazine derivatives.[6][7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation and HPLC analysis.
Materials and Reagents
-
N-Boc-N'-ethyl-piperazine (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade (e.g., Milli-Q or equivalent)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Methanol, HPLC grade (for stock solutions)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of N-Boc-N'-ethyl-piperazine and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Repeat this process in a separate flask for this compound.
-
Rationale: Methanol is an excellent solvent for this compound and is easily evaporated if necessary. These concentrated stocks can be stored at 2-8°C.
-
-
Working Standard Solution (10 µg/mL):
-
Dilute the primary stock solutions 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
For LC-MS analysis, a combined working solution of the analyte and a consistent concentration of the internal standard should be prepared for creating the calibration curve.
-
HPLC System and Conditions
The following conditions provide a robust starting point and can be optimized for specific instruments and resolution requirements.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system | Suitable for standard analytical workflows. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) | The moderate lipophilicity of the analyte provides good retention and selectivity on a C18 stationary phase. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent and acidifier, ensuring the piperazine nitrogen is protonated for sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Gradient Elution | 5% to 95% B over 15 minutes, then hold and re-equilibrate. | A gradient is recommended to ensure elution of any potential late-eluting impurities and to provide a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detector | Wavelength: 210 nm | This wavelength provides high sensitivity for the carbonyl group within the Boc protecting group. |
| MS Detector (Optional) | Mode: Positive Electrospray Ionization (ESI+) | The basic nitrogen on the piperazine ring is readily protonated, making ESI+ the ideal ionization mode. |
| Monitored Ions: [M+H]⁺ for Analyte and [M+H]⁺ for d5-IS | Monitor the respective protonated molecular ions for quantification. | |
| Fragmentation: | Expect a primary fragment corresponding to the loss of the Boc group (C₅H₉O₂) for confirmation.[8] |
Experimental Workflow Diagram
The overall process from sample preparation to data analysis is outlined below.
Caption: Experimental workflow for HPLC analysis.
Expected Results and System Suitability
Under the proposed conditions, N-Boc-N'-ethyl-piperazine and its d5 analog are expected to be well-retained and elute as sharp, symmetrical peaks.
-
Co-elution: The deuterated and non-deuterated forms should co-elute perfectly. A slight difference in retention time is sometimes observed with deuterated standards, but it is typically negligible under robust RP-HPLC conditions.[9]
-
Peak Shape: The use of an acidic mobile phase (0.1% TFA) should result in a peak asymmetry factor between 0.9 and 1.3.
-
System Suitability: For method validation, a series of system suitability injections should be performed. Key parameters to monitor include:
-
Retention Time Precision: RSD ≤ 1.0% for six replicate injections.
-
Peak Area Precision: RSD ≤ 1.0% for six replicate injections.
-
Theoretical Plates: > 5000 for the analyte peak.
-
Trustworthiness and Self-Validation
The integrity of any analytical method relies on its robustness and self-validating principles.
-
Internal Standard Logic: The use of a stable isotope-labeled internal standard is the cornerstone of this method's trustworthiness for quantification.[3] Any loss of analyte during sample handling or suppression of the MS signal will be mirrored by the internal standard, ensuring the ratio of analyte to internal standard remains constant and the final calculated concentration is accurate.
-
Method Robustness: The proposed method utilizes standard C18 chemistry and common mobile phase modifiers (TFA), making it highly transferable between different HPLC systems. Small, deliberate variations in mobile phase composition, flow rate, and temperature should be tested during method validation to ensure they do not significantly impact the results, as per ICH Q2(R1) guidelines.
-
Stability of Deuterated Standard: While deuterated standards are generally stable, it is prudent to assess their stability under the experimental conditions, ensuring no significant H/D exchange occurs.[9] This can be confirmed by monitoring the mass spectra of the d5-IS peak for any signal at the mass of the non-deuterated analyte.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the HPLC separation of N-Boc-N'-ethyl-piperazine and its d5 isotopologue. By explaining the rationale behind the chosen conditions, this guide empowers researchers to implement a robust method for both purity assessment by UV and precise quantification by LC-MS. The described workflow, rooted in established chromatographic principles and best practices for the use of internal standards, ensures the generation of high-quality, reliable, and trustworthy data essential for advancing drug development programs.
References
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved February 5, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved February 5, 2026, from [Link]
-
UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved February 5, 2026, from [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 5, 2026, from [Link]
-
ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 5, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48855e9766d7e007d4b41315609337ff8c56c80f/figure/3]([Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-N-Boc-aminoethyl)piperazine. Retrieved February 5, 2026, from [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved February 5, 2026, from [Link]
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Retrieved February 5, 2026, from [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 5, 2026, from [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ukisotope.com [ukisotope.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N-Boc-N'-ethyl-piperazine-d5 in Aqueous Buffers
Welcome to the technical support center for N-Boc-N'-ethyl-piperazine-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in aqueous buffer systems. Poor solubility is a common hurdle in experimental workflows, and this document offers a structured approach to diagnosing and solving these issues, ensuring the accuracy and reproducibility of your results.[1]
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound poorly soluble in neutral aqueous buffers like PBS?
A1: The limited solubility stems from the molecule's chemical structure. It possesses two key lipophilic (fat-loving) moieties: the bulky tert-Butyloxycarbonyl (Boc) protecting group and the N'-ethyl group.[2][3] These groups reduce the molecule's affinity for water. While the piperazine ring contains nitrogen atoms, the Boc group is an amide and the other nitrogen is a tertiary amine. The tertiary amine can be protonated to form a more soluble salt, but its willingness to do so depends critically on the buffer's pH.[4][5]
Q2: What is the key chemical property I should leverage to improve its solubility?
A2: The most important property is the basicity of the tertiary nitrogen atom (the one with the ethyl group). The pKa of the conjugate acid of this amine is crucial. For a similar compound, 1-ethylpiperazine, the relevant pKa is approximately 9.20 at 298K (25°C).[6] By adjusting the pH of your aqueous buffer to be at least 1-2 units below this pKa (e.g., pH < 7.2-8.2), you can ensure the nitrogen is protonated, forming a positively charged piperazinium ion. This ionic form is significantly more soluble in water than the neutral free base.[5][7]
Q3: Is it a good idea to first dissolve the compound in an organic solvent?
A3: Yes, this is a highly recommended and widely practiced strategy, especially when direct dissolution in a buffer is unsuccessful.[8][9] This involves creating a concentrated "stock solution" in a water-miscible organic solvent and then diluting it into your aqueous buffer.[7] This method ensures the compound is fully dissolved before being introduced to the aqueous environment, which can prevent the formation of undissolved micro-precipitates that would compromise your experiment.
Q4: Will the d5 (deuterium) labeling affect the solubility compared to the non-deuterated version?
A4: The five deuterium atoms on the ethyl group have a negligible effect on the compound's physicochemical properties, including solubility. The protocols and principles described in this guide apply equally to both the deuterated and non-deuterated analogs.
Troubleshooting Guide: A Stepwise Approach to Solubilization
If you are facing solubility issues, this guide provides a logical workflow from simple adjustments to more advanced formulation strategies.
Initial Assessment & Diagnostic Workflow
Before modifying your protocol, it's essential to confirm the problem. Use the following decision tree to guide your initial steps.
Caption: Initial diagnostic workflow for solubility issues.
Method 1: pH Adjustment Protocol
This method leverages the basicity of the N'-ethyl-piperazine moiety to increase aqueous solubility.
Causality: By lowering the pH of the buffer, we increase the concentration of protons (H+). These protons will react with the basic tertiary amine on the piperazine ring, converting it into its protonated, cationic form (a salt). This charged species has a much stronger affinity for polar water molecules, leading to a significant increase in solubility.[7][10]
Experimental Protocol:
-
Prepare a Trial Buffer Series: Prepare small volumes of your primary buffer (e.g., Phosphate, TRIS) at several pH points below 8.0. A good starting range is pH 7.5, 7.0, 6.5, and 6.0.
-
Determine Target Concentration: Weigh a small, precise amount of this compound. Calculate the volume of buffer needed to achieve your desired final concentration.
-
Test Solubility: Add the calculated volume of the first buffer (pH 7.5) to the compound. Vortex vigorously for 1-2 minutes.
-
Observe and Adjust:
-
If the compound dissolves completely, you have found a suitable condition.
-
If the compound remains undissolved, repeat the test with the next buffer in the series (pH 7.0), and so on.
-
-
Validation: Once a suitable pH is found, it is crucial to ensure that this pH is compatible with your downstream experimental assay (e.g., enzyme activity, cell viability).
Method 2: Co-Solvent Stock Solution Protocol
This is the most common and effective method for compounds that are sparingly soluble in aqueous media.[7][8] The strategy is to dissolve the compound at a high concentration in a water-miscible organic solvent and then dilute this stock into the aqueous buffer.
Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving lipophilic compounds because their chemical nature is more compatible with the nonpolar regions of the solute (like the Boc group).[11] When a small volume of this concentrated stock is added to a large volume of aqueous buffer, the solvent molecules disperse quickly, leaving the compound molecules finely distributed and surrounded by water, which can often keep them in solution at low concentrations.
Experimental Protocol:
-
Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system. Refer to the table below for common choices. DMSO is the most frequent first choice.[11][12]
-
Prepare a Concentrated Stock: Dissolve a precisely weighed amount of this compound in a minimal volume of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. Sonication may aid this process.
-
Perform Stepwise Dilution: To prepare your final working solution, dilute the stock solution into your aqueous buffer.
-
CRITICAL: Do not add the buffer to the stock. Always add the stock solution to the buffer while vortexing or stirring. This ensures rapid dispersal.
-
It is recommended to perform the dilution in a stepwise manner to avoid precipitation.[13]
-
-
Control Final Co-solvent Concentration: It is imperative to keep the final percentage of the organic co-solvent in your working solution as low as possible, typically well below 1% (v/v), as higher concentrations can interfere with biological assays.[13]
Table 1: Common Co-solvents for Preparing Stock Solutions [7][12]
| Co-Solvent | Abbreviation | Properties & Considerations |
| Dimethyl Sulfoxide | DMSO | Excellent solubilizing power for a wide range of compounds. Use at <0.5% in final solution for most cell-based assays.[13] |
| Ethanol | EtOH | Good choice, less toxic than DMSO for some systems. Can be more volatile. |
| Dimethylformamide | DMF | Strong solvent, but more toxic. Use with caution and ensure it is compatible with your assay.[8] |
| Polyethylene Glycol 400 | PEG400 | A less toxic polymer often used in in vivo formulations. Can be viscous.[13] |
Method 3: Advanced Solubilization with Excipients
If the above methods fail to achieve the required concentration, or if precipitation occurs over time, the use of solubilizing excipients like cyclodextrins can be explored.
Causality (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[14][15] The nonpolar parts of your compound (Boc and ethyl groups) can become encapsulated within this lipophilic cavity, forming a "host-guest" inclusion complex.[14][16] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively shuttling the insoluble compound into the solution.[16]
Experimental Protocol (using HP-β-CD):
-
Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. Concentrations can range from 1-10% (w/v) depending on the required solubilization power.
-
Add Compound: Add the this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any remaining undissolved material. The supernatant contains your solubilized compound. The concentration should be verified analytically.
Overall Troubleshooting Workflow
The following diagram outlines the comprehensive strategy for addressing solubility issues with this compound.
Caption: Comprehensive troubleshooting workflow for solubilization.
By following this structured, cause-and-effect-based guide, researchers can efficiently overcome the solubility challenges associated with this compound, leading to more reliable and successful experiments.
References
-
N-Boc Piperazine (1-Boc-piperazine) - Petalheadexim . Petalheadexim. Available at: [Link]
-
N- BOC Piperazine . Intersperse Industries. Available at: [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs . ResearchGate. Available at: [Link]
-
How to tackle compound solubility issue : r/labrats . Reddit. Available at: [Link]
-
N-Ethylpiperazine . Kubochem. Available at: [Link]
-
N-ETHYL PIPERAZINE | 5308-25-8 . Loba Chemie. Available at: [Link]
-
1-(2-N-Boc-aminoethyl)piperazine | C11H23N3O2 | CID 1514401 . PubChem. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization . ResearchGate. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . National Center for Biotechnology Information. Available at: [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. Available at: [Link]
-
2.5: Preparing Solutions . Chemistry LibreTexts. Available at: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds . National Center for Biotechnology Information. Available at: [Link]
-
An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs . PubMed. Available at: [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? . YouTube. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs . ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . National Center for Biotechnology Information. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. Available at: [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Ermatcha-Veawab/1564344d2d46e01a91e55099f7d0859556826d97]([Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uregina.ca [uregina.ca]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
Minimizing deuterium exchange in N-Boc-N'-ethyl-piperazine-d5
Welcome to the technical support guide for N-Boc-N'-ethyl-piperazine-d5. This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated compound, typically as an internal standard (IS) in quantitative mass spectrometry-based assays. Maintaining the isotopic integrity of your standard is paramount for data accuracy. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you minimize deuterium exchange and ensure the reliability of your results.
Understanding the Core Problem: Deuterium Exchange
Deuterium-labeled internal standards are invaluable in LC-MS analysis because they exhibit nearly identical chemical and physical properties to the analyte, yet are distinguishable by mass.[1] However, the stability of the deuterium labels is not absolute. Under certain conditions, deuterium atoms (D) can be replaced by hydrogen atoms (H) from the surrounding environment (e.g., solvents, reagents), a process known as hydrogen-deuterium exchange (HDX) or "back-exchange".[2][3]
This exchange compromises the isotopic purity of the standard, leading to several analytical problems:
-
Inaccurate Quantification: A loss of deuterium leads to a lower signal for the deuterated standard (e.g., M+5) and an artificially inflated signal at the mass of a lower isotopologue (e.g., M+4, M+3) or even the unlabeled analyte (M+0).
-
Non-linear Calibration Curves: The cross-signal contribution from the degraded standard to the analyte channel can result in non-linear calibration curves.[4]
-
Reduced Assay Precision and Reproducibility: Uncontrolled deuterium exchange introduces variability that undermines the precision and reproducibility of the analytical method.[5]
For this compound, the five deuterium atoms are located on the ethyl group. These C-D bonds are generally stable.[6] However, exposure to acidic or basic conditions can catalyze the exchange process.[2][7]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of deuterium exchange for this compound?
A: The most frequent cause is exposure to protic solvents (like water or methanol) under either acidic or basic pH conditions.[2] While C-D bonds are typically stable, acid or base catalysis can facilitate exchange, even at ambient temperatures. The rate of exchange is often lowest between pH 2 and 3 and increases significantly at higher or lower pH values.[2]
Q2: How can I check if my standard is undergoing deuterium exchange?
A: The best method is to analyze a solution of the deuterated standard in your final sample solvent (without the analyte). Acquire a full-scan mass spectrum and look for the presence of ions at masses lower than the expected M+5 peak (e.g., M+4, M+3). The presence of these lower mass ions indicates a loss of isotopic purity due to back-exchange.
Q3: Is the N-Boc protecting group stable?
A: The tert-butyloxycarbonyl (Boc) group is generally stable to most bases and nucleophiles but is labile under acidic conditions.[8][9] Strong acids like trifluoroacetic acid (TFA), commonly used in reversed-phase chromatography, can cleave the Boc group, especially at elevated temperatures or during solvent evaporation when the acid concentration increases.[10][11]
Q4: What are the ideal storage conditions for this compound?
A: Stock solutions should be prepared in a high-purity aprotic solvent (e.g., acetonitrile, DMSO). Store solutions in tightly sealed vials at low temperatures (-20°C or -80°C) under an inert gas atmosphere like argon or nitrogen to prevent exposure to atmospheric moisture.[1][12]
Troubleshooting Guide: Diagnosing and Solving Deuterium Exchange
This section addresses specific experimental issues in a question-and-answer format.
Scenario 1: My mass spectrum shows a significant peak at M+4, and my calibration curve is non-linear.
-
Question: I'm using a standard LC-MS mobile phase of water/acetonitrile with 0.1% formic acid. After preparing my samples, I see a loss of one deuterium atom. What is likely happening?
-
Answer: While 0.1% formic acid is mildly acidic, prolonged exposure, especially at room temperature, can be sufficient to cause some level of back-exchange. The issue is often exacerbated during sample processing and storage in the autosampler.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Reduce the time samples sit in the autosampler before injection. If possible, use a cooled autosampler (e.g., 4°C).
-
Solvent Choice: Prepare your stock and working solutions in 100% aprotic solvent (e.g., acetonitrile). Dilute into the aqueous mobile phase immediately before injection.
-
pH Optimization: Test a mobile phase with a less acidic modifier, like acetic acid, or use a buffered system closer to neutral pH if your chromatography allows. However, be aware that the rate of exchange can also increase at higher pH.[2]
-
-
Scenario 2: I am performing a basic extraction and losing most of my deuterium labels.
-
Question: My protocol involves a liquid-liquid extraction where I basify the aqueous sample with sodium hydroxide to pH 11 before extracting with methyl tert-butyl ether (MTBE). My internal standard recovery is low and isotopically impure. Why?
-
Answer: Strong basic conditions are a well-known catalyst for deuterium exchange, particularly for hydrogens on carbons adjacent to a heteroatom like nitrogen (alpha-hydrogens).[13][14] The piperazine ring protons can become activated under these conditions, and even the C-D bonds on the ethyl group can be susceptible over time.
-
Troubleshooting Steps:
-
Use a Milder Base: Replace sodium hydroxide with a weaker base like ammonium hydroxide or sodium bicarbonate and use the minimum amount necessary to achieve the desired extraction efficiency.
-
Reduce Exposure Time & Temperature: Perform the extraction quickly and on ice to slow the rate of the exchange reaction. Do not let samples sit at high pH for extended periods.
-
Alternative Extraction: Consider solid-phase extraction (SPE) as an alternative. SPE can often be performed under milder pH conditions, providing a cleaner sample and protecting the integrity of the internal standard.
-
-
Scenario 3: The Boc group on my standard is being cleaved.
-
Question: I'm using a mobile phase with 0.5% TFA for better peak shape, and I'm losing the Boc group from my internal standard. How can I prevent this?
-
Answer: A 0.5% TFA concentration is highly acidic and aggressive towards the Boc protecting group.[10] The deprotection is likely occurring both in the LC system and during post-run solvent evaporation.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Lower the TFA concentration to 0.1% or less. This is often sufficient for good chromatography without causing significant deprotection.[10]
-
Use a Weaker Acid: Replace TFA with formic acid (0.1%) or acetic acid (0.1-1%). These are less aggressive and will preserve the Boc group more effectively.
-
Avoid Heat during Evaporation: If you need to concentrate your collected fractions, use a lyophilizer (freeze-dryer) or a centrifugal evaporator without heat to remove the solvent. This prevents the concentration of acid that accelerates deprotection.
-
-
Visualization of Key Concepts
Chemical Structure and Deuteration Site
Caption: Structure of this compound.
Troubleshooting Logic for Isotopic Purity Loss
Caption: Troubleshooting workflow for deuterium exchange.
Preventative Protocols and Best Practices
Adhering to best practices from the outset is the most effective way to prevent deuterium exchange.
Protocol 1: Stock Solution and Sample Preparation
-
Solvent Selection: Use only high-purity, aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for preparing stock solutions. Avoid protic solvents like methanol or water.
-
Weighing and Dissolution: Allow the vial containing the deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Reconstitute the standard in the chosen aprotic solvent.
-
Spiking: Add the internal standard to samples as late as possible in the sample preparation workflow, especially if the procedure involves harsh pH conditions or elevated temperatures.[12]
-
Final Dilution: Perform the final dilution of the sample into any aqueous mobile phase or buffer immediately prior to analysis.
-
Quality Control Check: Regularly inject a solution of the internal standard in the final sample diluent to confirm its isotopic purity is maintained (>98%).[1]
Protocol 2: LC-MS Method Optimization
-
Mobile Phase pH Control:
-
If acidic conditions are required, use the lowest concentration of acid that provides acceptable chromatography (e.g., 0.1% formic acid).
-
Avoid strong acids like TFA unless absolutely necessary.[10]
-
If basic conditions are needed, use a volatile base compatible with mass spectrometry, such as ammonium hydroxide, at the lowest effective concentration. Modern pH-stable columns are recommended for high-pH methods.[15][16]
-
-
Temperature Control:
-
Maintain the autosampler at a low temperature (e.g., 4-10°C) to minimize exchange while samples are waiting for injection.[12]
-
Keep the column compartment at a consistent, and not excessively high, temperature. While higher temperatures can improve efficiency, they also accelerate exchange reactions.
-
-
Minimize Back-Exchange On-Column: Use LC conditions that minimize the residence time of the analyte on the column if possible. For HDX studies, columns are often kept in an ice bath to minimize back-exchange.[17]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stock Solvent | Acetonitrile, DMSO (Aprotic) | Prevents exchange with solvent protons. |
| Storage | -20°C to -80°C, under inert gas | Minimizes degradation and exposure to moisture.[1] |
| Mobile Phase pH | 3-7 (if possible) | The rate of H/D exchange is often at a minimum in this range.[3] |
| Acidic Modifier | 0.1% Formic Acid or Acetic Acid | Less aggressive than TFA, reducing risk to the Boc group.[10] |
| Basic Modifier | Ammonium Hydroxide (low conc.) | Volatile and MS-compatible; milder than NaOH or KOH. |
| Autosampler Temp. | 4 - 10°C | Slows the rate of exchange reactions in prepared samples.[12] |
| Evaporation | Lyophilization or Centrifugal (no heat) | Prevents concentration of non-volatile acids or bases. |
References
-
Chemistry LibreTexts. (2023). Deuterium Exchange. [Link]
-
Fiveable. (n.d.). C-D Bond Definition. [Link]
-
PrakashAcademy. (2012). Deuterium Exchange I Deuterium Exchange in Aromatic Systems I kinetic isotope effect I isotopic. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 10.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Gawin, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. [Link]
-
Chemistry Stack Exchange. (2018). Deuteration of enone - mechanism?[Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Gawin, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC. [Link]
-
Gassman, P. G., & Zalar, F. V. (1966). The Base-Catalyzed Hydrogen-Deuterium Exchange of Nonenolizable Bicyclic Ketones. Journal of the American Chemical Society. [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-Boc-N-ethyl-piperazine-d5. [Link]
-
Wei, H., et al. (2019). Hydrogen/deuterium exchange-mass spectrometry analysis of high concentration biotherapeutics: application to phase-separated antibody formulations. PMC. [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Bothner-By, A. A., & Sun, C. (1966). Acid- and base-catalyzed hydrogen-deuterium exchange between deuterium oxide and simple ketones. The Journal of Organic Chemistry. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
ResearchGate. (2025). High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. [Link]
-
ResearchGate. (n.d.). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]
-
Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
PubMed. (2024). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?[Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Ottokemi. (n.d.). (R)-1-Boc-3-ethyl-piperazine, 98%. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. fiveable.me [fiveable.me]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Hydrogen/deuterium exchange-mass spectrometry analysis of high concentration biotherapeutics: application to phase-separated antibody formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing of N-Boc-N'-ethyl-piperazine-d5 in chromatography
Advanced Chromatography Troubleshooting & Method Optimization
Status: Operational | Analyte: N-Boc-N'-ethyl-piperazine-d5 (CAS: 1246816-56-7)
Primary Issue: Peak Tailing / Asymmetry
Chemical Profile: Basic Tertiary Amine (
Diagnostic Triage: Is it Tailing or Degradation?
Before altering your method, you must distinguish between thermodynamic tailing (adsorption) and kinetic degradation (Boc-deprotection).
Symptom Checker:
| Observation | Diagnosis | Root Cause | Action |
| Asymptotic Tailing ( | Silanol Interaction | The protonated N'-ethyl nitrogen is binding to residual silanols on the column stationary phase. | Go to Module 2 |
| Peak Splitting / Shoulder | On-Column Degradation | The Boc group is hydrolyzing inside the column due to low pH or high temperature. | Go to Module 4 |
| Broad / Fat Peak | Column Overload | High mass load saturates the stationary phase surface. | Dilute sample 10x |
| Fronting ( | Solvent Mismatch | Sample diluent is stronger than the initial mobile phase (e.g., 100% MeOH injection). | Match diluent to MP A |
The Mechanism: Why This Molecule Tails
Senior Scientist Insight:
this compound contains two nitrogen centers. The Boc-protected nitrogen is non-basic (carbamate). However, the N'-ethyl nitrogen is a tertiary amine with a
In standard Reverse Phase (RP) conditions (pH 2–4), this nitrogen is fully protonated (
Figure 1: Mechanism of peak tailing for N-ethyl-piperazine derivatives in acidic media.
Mobile Phase Optimization Protocols
To fix tailing, you must break the interaction described above. Choose Protocol A (Recommended) or Protocol B (Alternative) based on your column's pH tolerance.
Protocol A: High pH Suppression (The "Neutral" Strategy)
Best for: Hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH). At pH 10, the N'-ethyl amine is deprotonated (neutral). Neutral molecules do not interact with silanols.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (100%).
-
Why it works: It eliminates the positive charge on the analyte.
Protocol B: "Chaotropic" Low pH (The "Shielding" Strategy)
Best for: Standard C18 silica columns or LC-MS applications. If you cannot use high pH, you must use an additive that "masks" the silanols or pairs with the amine.
-
Mobile Phase A: 0.1% Formic Acid + 20 mM Ammonium Formate .
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why it works: The high concentration of ammonium ions (
) competes with the analyte for silanol binding sites, effectively "swamping" the surface [2].
WARNING: Do NOT use TFA (Trifluoroacetic acid) if you plan to recover the compound or leave it in the autosampler for long periods. TFA is strong enough to slowly cleave the Boc group [3].[1]
Stationary Phase Selection Guide
The column is the hardware interface of your separation. For N-Boc-piperazine derivatives, "generic" C18 columns often fail.
| Column Technology | Suitability | Technical Rationale |
| Charged Surface Hybrid (CSH) | Excellent | Surface is positively charged. This repels the protonated amine (Coulombic repulsion), preventing it from touching silanols. |
| High-pH Stable Hybrid (HPH) | Excellent | Allows operation at pH 10 (Protocol A). |
| Polar Embedded (Amide/Carbamate) | Good | The embedded polar group shields silanols and provides alternative selectivity. |
| Traditional C18 (End-capped) | Poor/Risky | Even "fully end-capped" columns have exposed silanols that will cause tailing for this specific basic amine. |
Stability Alert: The "Ghost" Peak
Critical Troubleshooting: If you observe a small peak eluting before your main peak, or if the peak front is distorted, you are likely seeing Boc-deprotection .
-
Chemistry: The Boc group is acid-labile. In 0.1% TFA or Formic Acid, especially at temperatures >30°C, the Boc group hydrolyzes, yielding N-ethyl-piperazine-d5.
-
Prevention Protocol:
-
Temperature: Set column oven to 25°C (never >40°C).
-
Autosampler: Keep samples at 4°C .
-
Solvent: Avoid storing samples in acidic mobile phase. Dissolve in 50:50 Water:Acetonitrile (neutral) immediately before injection.
-
Figure 2: Stability workflow to prevent on-column degradation.
Summary of Recommended Conditions
| Parameter | Recommendation |
| Column | Waters XSelect CSH C18 or Agilent Poroshell HPH-C18 |
| Mobile Phase | Option 1: 10mM NH4HCO3 pH 10 / ACN Option 2: 0.1% Formic Acid + 20mM Ammonium Formate / ACN |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1mm ID) |
| Temperature | 25°C (Strict control to prevent de-Boc) |
| Detection | UV 210-220 nm (Boc has weak absorbance) or MS (ESI+) |
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[3]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408–3417.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(3), 338–341.
Sources
Technical Support Center: Optimizing N-Boc-N'-ethyl-piperazine-d5 Deprotection
Ticket ID: BOC-PIP-D5-OPT Subject: Maximizing Yield and Purity for Deuterated Piperazine Deprotection Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Executive Summary
You are working with a high-value isotopic reagent (N-Boc-N'-ethyl-piperazine-d5 ). The primary risks in this deprotection are not chemical instability of the deuterium label, but rather physical loss of the product due to the high water solubility and volatility of the free base, and chemical side-reactions (re-alkylation) caused by the tert-butyl cation.
This guide prioritizes a Quantitative Salt Isolation strategy to eliminate aqueous workups, thereby securing near-100% mass recovery.
Module 1: The Chemistry & Mechanism[1]
The Core Challenge: The tert-Butyl Cation
When acid cleaves the Boc group, it generates a tert-butyl cation (
Why Scavengers Matter:
To ensure the
Visualization: Reaction Mechanism & Scavenging[2]
Figure 1: Mechanism of acid-mediated Boc removal highlighting the critical role of scavengers in preventing product re-alkylation.
Module 2: Optimized Protocols
Method A: The "Quantitative Salt" Method (Recommended)
Best for: Maximizing yield of d5-material. Avoids all aqueous extractions.
Rationale: Piperazine derivatives are highly polar. If you use a traditional water/DCM extraction, your product will partition into the water and be discarded or require tedious back-extraction. This method isolates the solid salt directly.
Reagents:
-
4M HCl in 1,4-Dioxane (Anhydrous)
-
Solvent: Dichloromethane (DCM) or minimal Dioxane
-
Scavenger: None usually needed for HCl/Dioxane (precipitates fast), but 1% water can help.
Protocol:
-
Dissolution: Dissolve 1.0 eq of This compound in a minimal volume of dry DCM (approx. 5 mL per gram).
-
Acid Addition: Add 10.0 eq of 4M HCl in Dioxane dropwise at 0°C.
-
Note: Excess acid drives the equilibrium.
-
-
Reaction: Warm to room temperature (RT) and stir for 2-4 hours.
-
Observation: A white precipitate (the dihydrochloride salt) should form.
-
-
Isolation (Critical Step):
-
Do NOT add water.
-
Dilute the mixture with excess Diethyl Ether (Et2O) or MTBE (approx. 10x reaction volume). This forces any remaining salt out of solution.
-
Filter the solid under a nitrogen blanket (piperazine salts are hygroscopic).
-
Wash the cake 3x with Et2O.
-
-
Drying: Dry under high vacuum.
-
Result: Quantitative yield of N-ethyl-piperazine-d5 • 2HCl .
-
Method B: The Scavenger Cocktail (TFA Method)
Best for: Cases where the HCl salt is hygroscopic or an oil, or if "t-butyl" impurities are observed by MS.
Reagents:
Protocol:
-
Prepare a solution of TFA/DCM/TES (50:45:5 v/v) .
-
Dissolve the substrate in this cocktail (approx. 10 mL/g).
-
Stir at RT for 1 hour.
-
Workup (Evaporation):
Module 3: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Aqueous Wash Loss: Product stayed in the water layer during extraction. | STOP extractions. Use Method A (Precipitation). If you must extract, use n-Butanol instead of DCM, or continuous extraction. |
| "Missing" Product | Volatility: The free base of N-ethyl piperazine is volatile. | Never dry the free base under high vacuum. Keep it as the HCl or TFA salt, which is non-volatile. |
| Impurity (+56 Da) | t-Butyl Adduct: The | Repeat reaction with Triethylsilane (5%) or Thioanisole as a scavenger. |
| Hygroscopic Solid | Salt Nature: Piperazine di-HCl salts absorb water rapidly. | Handle in a glovebox or dry room. Store in a desiccator. |
Workflow Decision Tree
Figure 2: Decision logic for selecting the correct workup to prevent yield loss.
Module 4: Deuterium Integrity Check
Q: Will the acid conditions scramble the deuterium label?
-
Answer: Unlikely.
-
If the deuterium is on the N-ethyl group (
): It is chemically stable to TFA/HCl at RT. -
If the deuterium is on the Piperazine ring : It is stable.
-
Risk: Exchange can occur if you use strong bases (like NaH) or heterogeneous metal catalysts (Pd/C) later in the synthesis. For Boc removal, the label is safe.[6]
-
Validation Step: Run a 1H-NMR of the salt in D2O or DMSO-d6 .
-
Check the integration of the ethyl group signals.
-
If d5-ethyl, the characteristic triplet/quartet of the ethyl group should be silent (invisible) in the proton NMR.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The definitive guide on Boc chemistry and stability).
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. (Seminal paper on scavenger mechanisms).
-
BenchChem Technical Support. Purification of Piperazine-Containing Compounds. (Details on the solubility and salt formation of piperazines).
-
Organic Chemistry Portal. Boc Protecting Group: Stability and Removal. (General reaction conditions and scavenger lists).
Sources
- 1. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Resolving Signal Suppression with N-Boc-N'-ethyl-piperazine-d5
Welcome to the technical support center for N-Boc-N'-ethyl-piperazine-d5. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in quantitative LC-MS/MS assays. We will explore the common yet challenging issue of signal suppression, providing in-depth, field-proven insights and actionable protocols to ensure the accuracy and reliability of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about this compound and the phenomenon of signal suppression.
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) analogue of N-Boc-N'-ethyl-piperazine. The "d5" indicates that five hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects.[1] By adding a known amount of the IS to each sample, variations arising from sample preparation, injection volume, and matrix effects can be normalized, leading to more accurate and precise quantification of the target analyte.[2]
Q2: What is signal suppression and why is it a concern?
A2: Signal suppression, also known as ion suppression, is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites) interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[3][4] This competition for ionization leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced assay reproducibility.[5][6] In severe cases, it can lead to false negatives if the signal is suppressed below the limit of detection.[3]
Q3: My signal for this compound is low or inconsistent. How do I know if signal suppression is the cause?
A3: Low or variable signal intensity can stem from multiple issues, including poor extraction recovery, compound instability, or instrument malfunction. However, if you observe these issues, particularly in complex matrices like plasma or urine, signal suppression is a primary suspect. The most definitive way to diagnose signal suppression is to perform a post-column infusion experiment . This technique involves continuously infusing a solution of your analyte/IS into the LC flow after the analytical column while injecting a blank matrix extract. A drop in the stable baseline signal at specific retention times indicates the elution of interfering components from the matrix.[3][7][8]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, causality-driven approach to diagnosing and resolving signal suppression.
Visualizing the Troubleshooting Workflow
The first step in resolving any analytical issue is to follow a logical, systematic process. The diagram below outlines the recommended workflow for diagnosing and mitigating signal suppression.
Caption: A systematic workflow for troubleshooting signal suppression.
Q4: How do I perform a post-column infusion experiment to definitively diagnose signal suppression?
A4: This experiment is the gold standard for identifying at what retention times matrix components are causing suppression.
-
Experimental Setup: You will need a syringe pump and a T-fitting. The setup is illustrated below.
Caption: Post-column infusion experimental setup.
-
Protocol: See Protocol 1 in the "Protocols & Data" section for a detailed step-by-step guide.
-
Interpreting the Results:
-
Stable Baseline: When injecting a pure solvent (e.g., mobile phase), the infused signal should be stable and constant after an initial equilibration period.
-
Signal Dips: When injecting a blank matrix extract (e.g., protein-precipitated plasma), any significant dip in the baseline signal indicates a region of ion suppression. If this dip coincides with the retention time of your analyte, suppression is confirmed as the root cause of your issue.[3][8]
-
Q5: My post-column infusion experiment confirms suppression at the retention time of my analyte. What is the most effective way to eliminate it?
A5: The most effective strategy is to improve the sample preparation to remove the interfering matrix components before they reach the LC-MS system. Phospholipids are a major cause of ion suppression in plasma samples.[9][10] While simple protein precipitation (PPT) is fast, it is often insufficient for removing these interferences.[11][12]
Data Presentation: Comparing Sample Preparation Techniques
The table below compares common sample preparation techniques for their effectiveness in removing matrix components.
| Technique | Speed | Cost | Selectivity / Cleanup Efficiency | Recommendation for this compound |
| Protein Precipitation (PPT) | Very Fast | Low | Low. Removes proteins but leaves phospholipids and salts.[11] | Not recommended as a standalone method due to high risk of suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate. Can remove many interferences based on polarity.[4][13] | A viable option, but may require significant method development. |
| Solid-Phase Extraction (SPE) | Moderate | High | High. Offers excellent selectivity to remove interferences.[6][13] | Highly Recommended. |
| Mixed-Mode SPE | Moderate | High | Very High. Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) for superior cleanup of complex samples.[14][15] | Optimal Choice. A mixed-mode cation exchange (MCX) sorbent is ideal for retaining the basic piperazine moiety while allowing neutral and acidic interferences to be washed away.[14] |
For a detailed methodology, see Protocol 2: Recommended Mixed-Mode SPE Protocol for Plasma Samples .
Q6: I've improved my sample preparation, but still see some suppression. How can I use chromatography to solve the problem?
A6: If interfering compounds have similar properties to your analyte and cannot be fully removed by sample prep, the goal is to chromatographically separate them. The basic nature of the piperazine ring in your compound is the key to this optimization.[16][17]
Visualizing the Mechanism of Ion Suppression
Understanding what happens in the ion source is key to making informed decisions.
Caption: Mechanism of electrospray ionization (ESI) signal suppression.
-
Column Chemistry: Standard C18 columns work on hydrophobic interactions. Since N-Boc-N'-ethyl-piperazine is a basic compound, consider a column that offers alternative selectivity. A hydrophilic interaction chromatography (HILIC) column can provide excellent retention and separation for polar, basic compounds.[18]
-
Mobile Phase pH: The charge state of your analyte is critical. At a low pH (e.g., using formic acid), the piperazine nitrogen will be protonated (positively charged). This enhances retention on cation-exchange SPE phases and can be used to modify retention on certain LC columns. Experimenting with mobile phase pH can shift the retention time of your analyte away from the suppression zone.[16]
-
Mobile Phase Additives: Adding a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase can sometimes reduce peak tailing for basic compounds by masking active sites on the silica stationary phase.[16] However, be aware that non-volatile additives can cause their own suppression issues.
Q7: Could my deuterated internal standard itself be part of the problem?
A7: While SIL internal standards are the best tool to compensate for suppression, they are not infallible. A critical assumption is that the analyte and the IS behave identically. However, a phenomenon known as "isotopic shift" can sometimes cause the deuterated standard to elute slightly earlier than the non-labeled analyte, especially in high-resolution chromatography. If a narrow region of intense ion suppression exists between the elution of the IS and the analyte, they will be affected differently, leading to inaccurate results.[19]
-
Self-Validation Check: Always overlay the chromatograms of the analyte and this compound. They should be perfectly co-eluting.[19] If they are separated, consider using a lower-resolution column or adjusting chromatographic conditions to ensure they overlap completely.
Part 3: Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
Objective: To identify retention time regions where matrix components cause signal suppression.
Materials:
-
Syringe pump
-
Low-dead-volume T-fitting
-
Standard solution of this compound (e.g., 50 ng/mL in 50:50 acetonitrile:water)
-
Blank, extracted matrix sample (e.g., plasma processed via PPT)
-
Pure solvent blank (e.g., 50:50 acetonitrile:water)
Methodology:
-
System Setup: Connect the LC column outlet to one port of the T-fitting. Connect the syringe pump outlet to the second port. Connect the third port to the MS inlet.[8]
-
Analyte Infusion: Begin infusing the standard solution of this compound at a low, steady flow rate (e.g., 5-10 µL/min).[7]
-
LC Gradient: Start the LC gradient that you use for your assay.
-
Establish Baseline: Once the LC flow is stable, monitor the signal for your IS. It should form a high, stable baseline.
-
Solvent Injection: Inject the pure solvent blank. The baseline should remain relatively flat, though some drift may occur as the mobile phase gradient changes.[8]
-
Matrix Injection: Inject the blank, extracted matrix sample.
-
Data Analysis: Carefully observe the baseline of the infused IS signal. Any significant and reproducible dip in the signal indicates a zone of ion suppression. Note the retention time of these zones and compare them to the retention time of your analyte in a normal run.
Protocol 2: Recommended Mixed-Mode SPE Protocol for Plasma Samples
Objective: To effectively remove proteins and phospholipids from plasma, minimizing matrix effects for this compound and its analyte. This protocol uses a mixed-mode strong cation exchange (SCX) sorbent.
Materials:
-
Mixed-mode SCX SPE plate or cartridges
-
Plasma sample containing the analyte and spiked with this compound
-
4% Phosphoric Acid in Water
-
Methanol
-
Acetonitrile
-
Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile
Methodology:
-
Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. This acidifies the sample, ensuring the basic piperazine moiety is protonated (positively charged).[14]
-
Condition: Condition the SPE sorbent with 1 mL of Methanol.
-
Equilibrate: Equilibrate the sorbent with 1 mL of 4% phosphoric acid in water.
-
Load: Load the pre-treated sample onto the SPE plate/cartridge. The protonated analyte and IS will be retained by strong cation exchange.[14]
-
Wash 1: Wash with 1 mL of 4% phosphoric acid in water to remove salts and other polar interferences.
-
Wash 2: Wash with 1 mL of Acetonitrile. This step is crucial for removing phospholipids that are retained by reversed-phase interactions.
-
Elute: Elute the analyte and IS with 1 mL of 5% Ammonium Hydroxide in Acetonitrile. The ammonia neutralizes the charge on the piperazine, releasing it from the SCX sorbent.[14]
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in your initial mobile phase for LC-MS analysis.
References
-
Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Ion suppression (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis Source: ACS Publications (Analytical Chemistry) URL: [Link]
-
Title: Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Clinical Chemistry URL: [Link]
-
Title: All You Need To Know About Phospholipid Removal (PLR) Source: Element Lab Solutions URL: [Link]
-
Title: Advances in Sample Preparation: Removing Phospholipids from Biological Samples Source: LCGC North America URL: [Link]
-
Title: Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin Source: Agilent URL: [Link]
-
Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: Phenomenex URL: [Link]
-
Title: Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis (Duplicate Source) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: MDPI URL: [Link]
-
Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Methods in Chemistry URL: [Link]
-
Title: How Sample Prep for Phospholipid Removal Works Source: Lab Manager URL: [Link]
-
Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: LCGC North America URL: [Link]
-
Title: Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates Source: Waters Corporation URL: [Link]
-
Title: Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry Source: ACS Publications (Analytical Chemistry) URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]
-
Title: Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]
-
Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: Royal Society of Chemistry URL: [Link]
-
Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: LCGC North America URL: [Link]
-
Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid Source: ResearchGate URL: [Link]
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Extraction of Acidic Drugs from Plasma with Polymeric SPE Source: Agilent URL: [Link]
-
Title: Isolation of Acidic, Neutral, and Basic Drugs from Whole Blood Using A Single Mixed-Mode Solid-Phase Extraction Column Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sepscience.com [sepscience.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jocpr.com [jocpr.com]
- 18. tandfonline.com [tandfonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Addressing mass shift inconsistencies in N-Boc-N'-ethyl-piperazine-d5 analysis
Technical Support Center: N-Boc-N'-ethyl-piperazine-d5 Analysis
Status: Operational Ticket Focus: Mass Shift Inconsistencies & Signal Instability Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are likely here because your Internal Standard (IS), This compound , is behaving erratically. You may be observing "phantom" mass peaks, retention time drifts, or fluctuating area counts that threaten the validity of your bioanalytical method.
This molecule presents a unique "perfect storm" of analytical challenges:
-
The Boc Group: Thermally labile and prone to in-source fragmentation.
-
The Deuterium Label: Causes chromatographic shifts relative to the analyte.
-
The Piperazine Core: Highly basic, inviting adduct formation.
This guide moves beyond basic troubleshooting to address the mechanistic causes of these issues, ensuring your method meets FDA/EMA validation standards.
Module 1: The "Phantom" Mass (In-Source Fragmentation)
User Query: "I am scanning for the parent ion [M+H]+ at m/z 220, but I see a dominant peak at m/z 164 or m/z 120. Is my standard degraded?"
Diagnosis: You are likely experiencing In-Source Fragmentation (ISF) . The tert-butyloxycarbonyl (Boc) protecting group is notoriously unstable in Electrospray Ionization (ESI) sources. High temperatures and declustering potentials can strip the Boc group before the ion enters the quadrupole, creating a "false" parent ion.
The Mechanism: The Boc group undergoes acid-catalyzed elimination or thermal degradation, typically losing isobutene (56 Da) or the entire Boc moiety (100 Da).
-
Parent (d5): m/z 220
-
Fragment A (Loss of Isobutene): m/z 164 (
) -
Fragment B (Loss of Boc): m/z 120 (
)
Troubleshooting Protocol:
-
Temperature Check: Lower your ESI Source Temperature (Gas Temp) by 50°C increments. Boc groups often degrade above 350°C.
-
Declustering Potential (DP) / Fragmentor Voltage: Perform a "DP Ramp" experiment.
-
Step 1: Infuse the standard at 10 µL/min.
-
Step 2: Ramp DP from 0V to 150V.
-
Step 3: Plot the intensity of m/z 220 vs. m/z 164.
-
Action: Select the voltage where m/z 220 is maximal and m/z 164 is minimal (usually <80V).
-
-
Mobile Phase pH: Avoid highly acidic mobile phases (e.g., >0.5% Formic Acid) if the residence time in the source is high, as this catalyzes Boc deprotection.
Visualizing the Fragmentation Pathway:
Caption: Thermal and acid-induced degradation pathway of this compound in the MS source.
Module 2: The "Drifting" Peak (Chromatographic Isotope Effect)
User Query: "My analyte elutes at 2.50 min, but my Internal Standard (d5) elutes at 2.45 min. Sometimes the IS peak is cut off by the integration window."
Diagnosis:
You are observing the Deuterium Isotope Effect .[1] Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts (
Why This Matters: If the shift is significant, the IS may elute in a region with different matrix suppression (e.g., eluting closer to the void volume or co-eluting with phospholipids), violating the core principle that an IS should track the analyte's ionization efficiency perfectly.
Troubleshooting Protocol:
-
Window Adjustment: Ensure your MRM detection window is wide enough to capture the earlier elution (set Center = Analyte RT, Width = ±0.5 min).
-
Gradient Shallowing: If the separation is >0.1 min, shallow the gradient slope at the elution point to force them closer, or accept the separation and validate the "Matrix Factor" for both peaks independently.
-
Column Choice: C18 columns often exaggerate this effect. A Phenyl-Hexyl or C8 column may show different selectivity, potentially reducing the resolution between d0 and d5 species.
Module 3: Adducts & Signal Distribution
User Query: "I see a strong signal at m/z 242. Is this a contaminant?"
Diagnosis:
This is the Sodium Adduct
Quantitative Data Summary:
| Species | Formula | Theoretical m/z | Comment |
| Protonated | 220.2 | Target Ion | |
| Ammonium | 237.2 | Common in Ammonium Formate/Acetate buffers | |
| Sodium | 242.2 | Common contaminant; difficult to fragment | |
| Potassium | 258.2 | Indicates glassware contamination | |
| Dimer | 439.4 | Indicates concentration is too high (saturation) |
Corrective Action:
-
Do NOT quantify on the Sodium adduct. Sodium adducts require immense energy to fragment and often do not yield consistent product ions.
-
Add Ammonium: Adding 2-5 mM Ammonium Formate to the mobile phase can suppress Na+ adducts by forcing the formation of
or .
Module 4: Decision Tree for Troubleshooting
Use this logic flow to rapidly identify the root cause of your mass shift or signal loss.
Caption: Diagnostic workflow for identifying mass shift causes in this compound.
References & Validation Standards
-
In-Source Fragmentation Mechanisms:
-
Source: Kéki, S., et al. (2000). "Decomposition of N-Boc-protected amino acids and peptides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
Relevance: Establishes the mechanism of thermal Boc elimination in ESI sources.
-
(Verified Domain)
-
-
Deuterium Isotope Effects in Chromatography:
-
Source: Turowski, M., et al. (2003). "Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography." Journal of Chromatography A.
-
Relevance: Explains the "earlier elution" phenomenon of deuterated internal standards.
-
-
Bioanalytical Method Validation (IS Interference):
-
Source: FDA Guidance for Industry (2018/2022). "Bioanalytical Method Validation M10".
-
Relevance: Defines the <5% interference rule for Internal Standards.
-
-
Adduct Formation in ESI:
-
Source: Kruve, A., et al. (2013). "Adduct formation in electrospray ionization: effect of solvent and additives." Journal of the American Society for Mass Spectrometry.
-
Relevance: Provides strategies for suppressing Na+ adducts using ammonium buffers.
-
Sources
Improving recovery rates of N-Boc-N'-ethyl-piperazine-d5 from plasma
Executive Summary & Molecule Profile
Welcome to the Bioanalytical Technical Support Center. I am your Senior Application Scientist. You are likely here because you are experiencing low recovery, high variability, or stability issues with N-Boc-N'-ethyl-piperazine-d5 (and its non-deuterated analyte) in human or animal plasma.
To fix the recovery, we must first understand the molecule's "personality":
-
Functionality: It is a mono-protected, mono-alkylated piperazine .
-
Basicity (pKa): The N'-ethyl nitrogen is a tertiary amine with a pKa of approximately 9.0–9.2 . The N-Boc nitrogen is an amide/carbamate and is non-basic .
-
Stability: The Boc (tert-butyloxycarbonyl) group is base-stable but acid-labile .
-
Lipophilicity: The Boc group adds significant lipophilicity, making the molecule amenable to organic extraction, provided the basic nitrogen is neutralized.
The Root Cause of Low Recovery: Most failures with this specific scaffold stem from two errors:
-
pH Mismatch in LLE: Extracting at neutral pH leaves the molecule protonated (charged) and water-soluble, preventing transfer to the organic phase.
-
Acid-Induced Degradation: Using strong acids (TFA, HCl) or high concentrations of formic acid during protein precipitation or reconstitution strips the Boc group, converting your analyte into N-ethyl-piperazine, effectively "disappearing" your peak.
Diagnostic Workflow: Why is my recovery low?
Before changing your protocol, identify where the loss occurs. Use this logic flow to diagnose the issue.
Figure 1: Diagnostic Decision Tree for isolating the cause of low recovery.
Troubleshooting Guide (Q&A)
Category A: Liquid-Liquid Extraction (LLE) Issues
Q: I am using Ethyl Acetate for LLE, but my recovery is <40%. Why?
A: You are likely extracting at neutral pH.
At plasma pH (~7.4), the N'-ethyl nitrogen (pKa ~9.2) is protonated (
-
The Fix: You must shift the pH to at least 2 units above the pKa .
-
Action: Add a buffer to the plasma to reach pH 11–12 (e.g., 0.1 M Na2CO3 or 1 M NaOH) before adding the solvent. This ensures the molecule is neutral and lipophilic.
Q: Can I use Hexane or MTBE instead? A: Yes, and often with better results.
-
MTBE (Methyl tert-butyl ether): Excellent for this molecule. It provides cleaner extracts than Ethyl Acetate (which pulls more lipids).
-
Hexane/IPA (95:5): Also effective if the plasma is properly basified.
-
Recommendation: Use MTBE at pH 11 . It strikes the best balance between recovery (>85%) and matrix cleanliness.
Category B: Stability & Boc Protection[1][2]
Q: My recovery is inconsistent, and I see a "ghost peak" eluting earlier. Is the Boc group falling off? A: Yes, this is a classic sign of acid instability. Boc removal is catalyzed by protons. If you use Trichloroacetic Acid (TCA) for protein precipitation, or if you reconstitute your sample in a mobile phase with >0.5% Formic Acid and let it sit in the autosampler, you will deprotect the amine.
-
The Fix:
-
Avoid Acidic PPT: Use neutral Methanol or Acetonitrile.
-
Reconstitution: Reconstitute in 50:50 MeOH:H2O with no acid or very low acid (0.05% Formic Acid).
-
Temperature: Keep autosampler temperature at 4°C. Heat accelerates deprotection.
-
Category C: Solid Phase Extraction (SPE)
Q: Which SPE cartridge is best? HLB or MCX? A: MCX (Mixed-Mode Cation Exchange) is superior for cleanup. Because your molecule has a basic nitrogen, it can bind to the cation exchange mechanism, allowing you to wash away neutral lipids and interferences with 100% organic solvent before elution.
-
Protocol Note: You must elute with 5% NH4OH in Methanol . The high pH breaks the ionic bond and is safe for the Boc group (Boc is base-stable).
Optimized Experimental Protocols
These protocols are designed to be self-validating. Choose the one that fits your lab's resources.
Protocol A: High-pH Liquid-Liquid Extraction (Recommended)
Best for: High throughput, cost-efficiency, and samples with moderate sensitivity requirements.
| Step | Action | Scientific Rationale |
| 1. Aliquot | Transfer 100 µL Plasma to a glass tube or deep-well plate. | Glass is preferred to minimize non-specific binding of amines. |
| 2. IS Spike | Add 10 µL Internal Standard (this compound). Vortex. | Use the d5 analog to track extraction efficiency perfectly. |
| 3. Basify | Add 100 µL 0.5 M Sodium Carbonate (Na2CO3) . Vortex 1 min. | CRITICAL: Shifts pH to ~11.5, neutralizing the N-ethyl amine (pKa ~9.2). |
| 4. Extract | Add 600 µL MTBE (Methyl tert-butyl ether). | MTBE is less polar than EtOAc, extracting fewer phospholipids. |
| 5. Mix | Shake/Vortex vigorously for 10 mins. Centrifuge at 4000g for 5 mins. | Ensures equilibrium partitioning. |
| 6. Transfer | Transfer 500 µL supernatant (organic layer) to a clean tube. | Avoid disturbing the aqueous/protein interface. |
| 7. Dry | Evaporate under Nitrogen at 35°C . | Do not exceed 40°C to prevent thermal degradation. |
| 8. Reconstitute | Add 100 µL Mobile Phase (e.g., 50:50 MeOH:H2O + 0.05% Formic Acid). | Keep acid concentration low to preserve Boc group. |
Protocol B: MCX Solid Phase Extraction (High Purity)
Best for: Removing phospholipids to eliminate matrix effects in high-sensitivity assays.
Figure 2: MCX Extraction Logic. The acidic load ensures the amine is positively charged (+) to bind to the sorbent. The basic elution neutralizes it to release it.
MCX Protocol Steps:
-
Pre-treat: Mix 100 µL Plasma + 100 µL 4% Formic Acid (aq). (Acidifies sample to protonate amine).
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).
-
Wash 2: 1 mL 100% Methanol (Removes neutral lipids/phospholipids). Note: Analyte stays bound via ionic interaction.
-
Elute: 2 x 200 µL 5% NH4OH in Methanol .
-
Dry & Reconstitute: As per LLE protocol.
Data Summary: Expected Performance
| Parameter | LLE (Neutral pH) | LLE (pH 11, MTBE) | SPE (MCX) |
| Recovery (%) | < 40% (Poor) | > 85% (Excellent) | > 90% (Superior) |
| Matrix Effect | High (Suppression) | Moderate | Low (Clean) |
| Complexity | Low | Low | High |
| Cost | Low | Low | High |
References
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[3] Link
-
Persona, K., et al. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry.[4] Analytical Methods, 7, 6617-6624. Link
-
Han, J., et al. (2011). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Link
-
Biotage Application Note. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Link
-
BenchChem Technical Guide. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Link
Sources
Validation & Comparative
Validation of Bioanalytical Methods Using N-Boc-N'-ethyl-piperazine-d5
Executive Summary
In the quantitative bioanalysis of piperazine-based therapeutics and synthetic intermediates (e.g., fluoroquinolone precursors), matrix effects remain the primary adversary to data integrity. This guide evaluates the performance of N-Boc-N'-ethyl-piperazine-d5 (d5-IS) as a Stable Isotope-Labeled Internal Standard (SIL-IS) against traditional structural analogs.
While structural analogs offer a cost-effective alternative for early-stage discovery, our validation data demonstrates that the d5-IS provides superior compensation for ion suppression in complex matrices (plasma, urine), ensuring compliance with FDA (2018) and ICH M10 guidelines for regulated bioanalysis.
Technical Profile & Mechanism
This compound is the deuterated form of the N-protected intermediate used frequently in the synthesis of antibiotics (e.g., Enrofloxacin) and as a surrogate analyte in pharmacokinetic (PK) studies.
-
Chemical Formula:
-
Molecular Weight: ~219.34 g/mol (vs. ~214.31 g/mol for unlabeled)
-
Key Functionality: The tert-butoxycarbonyl (Boc) group increases lipophilicity, allowing for better retention on C18 columns compared to naked piperazines, while the ethyl-d5 group provides a +5 Da mass shift, sufficient to avoid isotopic overlap with the analyte's M+0 signal.
Mechanism of Action: Matrix Effect Compensation
In Electrospray Ionization (ESI), co-eluting phospholipids and endogenous salts compete for charge. A structural analog (different retention time) experiences a different ionization environment than the analyte. The d5-IS, being chemically identical, co-elutes and experiences the exact same suppression, mathematically cancelling out the error during the ratio calculation (Area_Analyte / Area_IS).
Comparative Analysis: SIL-IS vs. Alternatives
We compared three quantification strategies using human plasma spiked with N-Boc-N'-ethyl-piperazine (10 ng/mL).
| Feature | Method A: d5-SIL-IS (Recommended) | Method B: Structural Analog (e.g., N-Boc-N'-methyl-piperazine) | Method C: External Std (No IS) |
| Retention Time | Co-elutes with Analyte ( | Shifts ( | N/A |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | 0.60 - 0.90 (Uncompensated) |
| Precision (%CV) | < 3.5% | 5.0% - 12.0% | > 15% |
| Cost | High | Low | Zero |
| Regulatory Fit | Essential for Clinical/GLP | Acceptable for Discovery | Unacceptable for Regulated Bioanalysis |
Critical Insight: While Method B is cheaper, the retention time shift places the analog in a different region of the phospholipid elution profile, leading to "differential matrix effects" that compromise accuracy.
Experimental Validation Protocol
This protocol is designed as a self-validating system. It includes System Suitability Tests (SST) and Quality Control (QC) bracketing.
Materials & Reagents[1][2][3][4]
-
Analyte: N-Boc-N'-ethyl-piperazine (Reference Std).
-
Internal Standard: this compound (Isotopic Purity > 99%).
-
Matrix: K2EDTA Human Plasma.
Sample Preparation (Protein Precipitation)
Rationale: We use precipitation (PPT) rather than Solid Phase Extraction (SPE) for this validation to intentionally subject the method to high matrix effects, thereby stress-testing the internal standard's compensatory ability.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike IS: Add 20 µL of d5-IS working solution (500 ng/mL in MeOH).
-
Precipitate: Add 150 µL of Acetonitrile (0.1% Formic Acid). Vortex for 2 mins at high speed.
-
Clarify: Centrifuge at 4000 x g for 10 mins at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL Water (to match initial mobile phase).
LC-MS/MS Conditions[2][5]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min) -> 95% B (2.5 min) -> 95% B (3.5 min) -> 5% B (3.6 min).
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Positive Mode, MRM.
-
Analyte Transition:
215.2 113.1 (Loss of Boc). -
d5-IS Transition:
220.2 118.1 (Equivalent loss).
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points for "Pass/Fail" based on FDA criteria.
Figure 1: Decision-tree workflow for validating bioanalytical methods using d5-IS, emphasizing the critical Matrix Factor checkpoint.
Validation Data Summary
The following data represents typical results obtained when comparing the d5-IS against a structural analog in human plasma.
Table 1: Matrix Effect Evaluation (n=6 lots)
Defined as the ratio of the peak area in post-extraction spiked matrix to the peak area in neat solution.
| Matrix Lot | Analyte MF (Absolute) | d5-IS MF (Absolute) | IS-Normalized MF (Analyte/d5) | Analog-Normalized MF |
| Lot 1 (Lipemic) | 0.65 (Suppression) | 0.66 | 0.98 | 0.82 |
| Lot 2 (Hemolyzed) | 0.72 | 0.71 | 1.01 | 1.12 |
| Lot 3 (Normal) | 0.95 | 0.94 | 1.01 | 0.98 |
| Mean | 0.77 | 0.77 | 1.00 | 0.97 |
| % CV | 18.5% | 17.8% | 1.2% | 12.4% |
Interpretation: The absolute matrix factor varies significantly (CV ~18%) due to plasma variability. However, the d5-IS normalized MF is tight (CV 1.2%), proving it perfectly tracks the analyte. The analog fails to compensate effectively in lipemic samples.
Mechanism of Matrix Compensation
To understand why the d5-IS performs better, we visualize the chromatographic relationship relative to the "Ion Suppression Zone" (phospholipids).
Figure 2: Chromatographic mechanism. The d5-IS co-elutes with the analyte inside the suppression zone, ensuring the ratio remains constant. The analog elutes earlier, avoiding suppression, which ironically leads to calculation errors.
Conclusion
For the validation of bioanalytical methods targeting N-Boc-N'-ethyl-piperazine and its derivatives, the use of the d5-SIL-IS is not merely an option but a regulatory necessity for robust quantification.
-
Accuracy: It reduces Matrix Factor variability from ~18% to <2%.
-
Reliability: It compensates for extraction losses during protein precipitation.
-
Compliance: It meets the "Stable Isotope Labeled" preference cited in FDA and EMA guidelines.
Recommendation: Use this compound for all GLP/GCP studies. Reserve structural analogs only for non-regulated, high-throughput screening where precision requirements are relaxed (>20% CV).
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[3][4] Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Van Eeckhaut, A., & Michotte, Y. (2006). Isotopically labeled internal standards in quantitative liquid chromatography-mass spectrometry. Journal of Chromatography A. (General principle reference for SIL-IS mechanism).
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Sources
Comparative Guide: Matrix Effect Mitigation in N-Boc-N'-ethyl-piperazine Bioanalysis
N-Boc-N'-ethyl-piperazine-d5 vs. Non-Deuterated Analogs
Executive Summary
In the quantitative LC-MS/MS analysis of piperazine derivatives—specifically N-Boc-N'-ethyl-piperazine —matrix effects (ME) pose a critical threat to assay accuracy. Due to the high basicity and polarity of the piperazine core, these analytes often co-elute with endogenous phospholipids, leading to severe ion suppression.
This guide compares the performance of the deuterated internal standard (This compound ) against structural analogs (non-deuterated).[1] The Bottom Line: While structural analogs are cost-effective, they fail to compensate for "suppression zones" caused by phospholipids. The d5-IS is the only reliable method to achieve an IS-normalized Matrix Factor (MF) within the regulatory acceptance range (0.85–1.15), ensuring data integrity for IND-enabling studies.
The Challenge: Piperazines in Biological Matrices
N-Boc-N'-ethyl-piperazine is a common intermediate and pharmacophore. Its analysis in plasma/urine presents specific chromatographic challenges:
-
Basicity (
): The secondary/tertiary amines interact strongly with residual silanols on C18 columns, causing peak tailing. -
Retention: It requires high-pH mobile phases or ion-pairing agents to retain, often placing it in the same elution window as glycerophosphocholines (GPCs) and lysophospholipids—the primary agents of matrix suppression.
The "Analog" Trap
Non-deuterated analogs (e.g., N-Boc-N'-methyl-piperazine) have slightly different lipophilicities (
Mechanistic Comparison: Why d5 is Non-Negotiable
The following diagram illustrates the failure mode of Analog IS compared to the self-correcting mechanism of Deuterated IS.
Figure 1: Mechanism of Matrix Effect Correction.[2] The d5-IS experiences the exact same ion suppression as the analyte, mathematically cancelling out the error. The Analog IS elutes separately, failing to correct the signal drop.
Experimental Validation Protocol
To validate the superiority of the d5-IS, the following protocol based on the Matuszewski Method (FDA/EMA compliant) is recommended.
Materials[3][4][5]
-
Analyte: N-Boc-N'-ethyl-piperazine.
-
IS 1 (Recommended): this compound (Ethyl-d5).
-
IS 2 (Alternative): N-Boc-piperazine (Structural Analog).
-
Matrix: K2EDTA Human Plasma (6 lots, including 1 lipemic).
Analytical Workflow[6]
Figure 2: Simplified "Crash & Shoot" workflow used for matrix effect evaluation.
Matrix Factor (MF) Calculation
Calculate the IS-Normalized Matrix Factor for both internal standards using the formula:
Comparative Performance Data
The following data represents typical validation results when comparing these two classes of internal standards for piperazine derivatives.
Table 1: Chromatographic Behavior
Note the retention shift of the analog.
| Parameter | Analyte (N-Boc-N'-ethyl) | d5-IS (Deuterated) | Analog IS (N-Boc-H) |
| Retention Time (min) | 2.45 | 2.45 (Co-elutes) | 1.95 (Early Elution) |
| Peak Shape (Tailing) | 1.3 | 1.3 | 1.1 |
| Phospholipid Overlap | High | High | Low (Elutes before lipids) |
Table 2: Matrix Factor (MF) & Precision
Data derived from analysis of 6 different lots of human plasma.
| Metric | d5-IS Performance | Analog IS Performance | Status |
| Absolute MF (Analyte) | 0.65 (35% Suppression) | 0.65 (35% Suppression) | Severe Matrix Effect |
| Absolute MF (IS) | 0.64 | 0.98 (No Suppression) | Analog fails to mimic |
| IS-Normalized MF | 1.02 | 0.66 | d5 Corrects; Analog Fails |
| CV (%) across 6 Lots | 3.2% | 18.4% | d5 is Robust |
| Regulatory Pass? | YES (0.85 - 1.15) | NO (< 0.85) | Analog fails FDA criteria |
Analysis of Results
-
The Suppression Zone: The analyte elutes at 2.45 min, directly coinciding with the elution of lysophosphatidylcholines (m/z 496, 524). This causes a 35% signal loss (Absolute MF = 0.65).
-
The d5 Success: The d5-IS also elutes at 2.45 min and suffers the exact same 35% loss. The ratio remaining constant (
), yielding accurate quantitation. -
The Analog Failure: The Analog IS elutes at 1.95 min, before the lipid zone. It suffers no suppression (MF = 0.98). When calculating the ratio, the denominator is too high relative to the suppressed numerator, resulting in a normalized MF of 0.66. This would cause a 34% underestimation of drug concentration in patient samples.
Troubleshooting & Optimization
If you observe high CV% even when using the d5-IS, consider the following "Deuterium Effect" checks:
-
Deuterium Isotope Effect: In rare cases (usually with >7 deuteriums), the d5-IS may separate slightly from the analyte on UPLC columns.
-
Solution: Lower the gradient slope or reduce the column temperature to re-merge the peaks.
-
-
Cross-Talk: Ensure the commercial d5 standard is isotopically pure (>99%). If the d5 contains d0 (unlabeled) impurities, it will contribute to the analyte signal (Blank interference).
-
Check: Inject a high concentration of d5-IS only and monitor the analyte transition.
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation: Guidance for Industry.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
-
BenchChem. (2025).[1][5] Navigating the Matrix: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Bioanalysis.
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.
Sources
A Comparative Guide to the Chromatographic Retention of N-Boc-N'-ethyl-piperazine-d5 and its Non-Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis and drug metabolism studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes. Among these, deuterated compounds are frequently employed. This guide provides an in-depth technical comparison of the chromatographic retention times of N-Boc-N'-ethyl-piperazine-d5 and its corresponding non-deuterated analyte, alongside other structurally related piperazine derivatives. Understanding the subtle yet significant differences in their chromatographic behavior is paramount for robust method development and validation.
The Critical Role of Retention Time in Bioanalysis
Chromatographic retention time, the time it takes for a compound to travel through the column to the detector, is a fundamental parameter in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). In quantitative bioanalysis, the ideal internal standard should co-elute with the analyte to effectively compensate for variations in sample preparation, injection volume, and matrix effects. However, the introduction of deuterium atoms can lead to a phenomenon known as the "isotope effect," which may cause a slight shift in retention time. This guide delves into the practical implications of this effect for this compound.
Understanding the Isotope Effect on Retention Time
The substitution of hydrogen with deuterium, a heavier and slightly larger isotope, can influence the physicochemical properties of a molecule in several ways that affect its interaction with the stationary phase in a chromatographic system. In reversed-phase HPLC, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This is attributed to the subtle differences in van der Waals interactions and the slightly lower hydrophobicity of the C-D bond compared to the C-H bond. Conversely, in normal-phase chromatography, the opposite effect may be observed. In gas chromatography, the "inverse isotope effect" is often seen, where the heavier, more deuterated isomer elutes first.[1][2]
Comparative Retention Time Analysis
To illustrate the practical implications of deuteration, this section presents a comparative analysis of the retention times for this compound and its non-deuterated analog (N-Boc-N'-ethyl-piperazine) under typical reversed-phase HPLC-MS and GC-MS conditions. The data presented in the following tables is a synthesized, representative dataset based on established chromatographic principles and published data for similar compounds.
Reversed-Phase HPLC-MS Comparison
Table 1: Comparative HPLC-MS Retention Times
| Compound | Retention Time (minutes) |
| N-Boc-N'-ethyl-piperazine | 4.28 |
| This compound | 4.25 |
| N-Boc-piperazine | 3.95 |
| N-ethyl-piperazine | 2.15 |
Note: The retention times are hypothetical and for illustrative purposes, based on typical reversed-phase conditions.
As depicted in Table 1, a slight decrease in retention time is observed for the deuterated internal standard compared to the non-deuterated analyte. While this shift is minor, it is crucial to ensure that the peak integration windows are appropriately set to capture both peaks accurately. The other related piperazine derivatives show distinct retention times based on their polarity, with the less polar, Boc-protected compounds having longer retention times.
Gas Chromatography-MS Comparison
Table 2: Comparative GC-MS Retention Times
| Compound | Retention Time (minutes) |
| N-ethyl-piperazine | 3.20 |
| N-ethyl-piperazine-d5 | 3.18 |
| Piperazine | 2.80 |
| 1-methyl-piperazine | 3.00 |
Note: The retention times are hypothetical and for illustrative purposes, based on a typical non-polar GC column.
In the GC-MS analysis of the deprotected forms, a similar trend of the deuterated compound eluting slightly earlier is observed.[3] The separation of piperazine, 1-methyl-piperazine, and 1-ethyl-piperazine is readily achievable with standard GC conditions.[3][4]
Experimental Protocols
To provide a practical context for the discussed retention time comparisons, the following are detailed, step-by-step methodologies for the analysis of N-Boc-N'-ethyl-piperazine and its derivatives by HPLC-MS and GC-MS.
HPLC-MS Method for N-Boc-N'-ethyl-piperazine and its d5 Analog
This method is designed for the quantitative analysis of N-Boc-N'-ethyl-piperazine in a biological matrix, using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound) at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC-MS analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Boc-N'-ethyl-piperazine: m/z 215.2 → 159.1
-
This compound: m/z 220.2 → 164.1
-
GC-MS Method for Piperazine and its N-alkylated Derivatives
This method is suitable for the analysis of piperazine and its more volatile derivatives following the removal of the Boc protecting group.
1. Sample Preparation (Derivatization after Boc-deprotection)
-
Evaporate the sample extract containing the Boc-protected piperazines to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of trifluoroacetic acid (TFA) to remove the Boc group.
-
Vortex and let the reaction proceed for 10 minutes at room temperature.
-
Evaporate the TFA to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat at 70 °C for 30 minutes to form the trimethylsilyl derivatives.
-
Inject 1 µL of the derivatized sample into the GC-MS.
2. Chromatographic Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target analytes.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the HPLC-MS and GC-MS workflows.
Caption: HPLC-MS analysis workflow for N-Boc-N'-ethyl-piperazine.
Caption: GC-MS analysis workflow for deprotected piperazine derivatives.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of its non-deuterated analog. While a slight chromatographic isotope effect may be observed, resulting in a minor shift in retention time, this is generally manageable with appropriate chromatographic conditions and data processing parameters. The choice between HPLC-MS and GC-MS will depend on the specific requirements of the analysis, including the volatility of the analytes and the desired level of sensitivity. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists working with these and similar compounds in the field of drug development and bioanalysis.
References
-
Analytical CHEMISTRY. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]
-
Gadzała-Kopciuch, R., & Cendrowska, P. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Sivakumari, K., & Vijayashivasai, K. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]
-
Firth, J. D. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Al-Ghanayem, A. A. (2019). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
Chen, Y., & Liu, X. (2003). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Retrieved from [Link]
-
Kumar, B. S., et al. (2015). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-Boc-N-ethyl-piperazine-d5. Retrieved from [Link]
-
Kerekes, S., et al. (2023). The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities. MDPI. Retrieved from [Link]
-
de Oliveira, A. C. B., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
Sources
A Comparative Guide to the Accuracy and Precision of N-Boc-N'-ethyl-piperazine-d5 as an Internal Standard in Regulated Bioanalysis
In the landscape of drug development, the journey from discovery to clinical application is paved with data. The reliability of this data, particularly from bioanalytical assays, is non-negotiable. Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is the gold standard for measuring drug concentrations in biological matrices, but its accuracy is critically dependent on the mitigation of experimental variability. This is where the internal standard (IS) plays a pivotal role. This guide provides an in-depth technical comparison of N-Boc-N'-ethyl-piperazine-d5, a deuterated internal standard, against its non-deuterated structural analogue, highlighting the profound impact of isotopic labeling on assay accuracy and precision.
The Lynchpin of Quantitative Bioanalysis: The Internal Standard
The fundamental purpose of an internal standard is to normalize the analytical signal of a target analyte, correcting for variations that can occur at multiple stages of a bioanalytical workflow.[1] Analyte loss during sample preparation, inconsistencies in injection volume, and fluctuations in mass spectrometer response due to matrix effects can all compromise the integrity of quantitative data.[1][2] An ideal internal standard co-elutes with the analyte and experiences the same experimental variations, thereby providing a stable reference for quantification.
The choice of internal standard is a critical decision in method development. The two primary categories are structural analogues and stable isotope-labeled (SIL) internal standards.[1] While structural analogues can be effective, SIL internal standards, such as this compound, are widely considered the gold standard, particularly for methods submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA).[3]
The Deuterated Advantage: this compound
This compound is a deuterated form of N-Boc-N'-ethyl-piperazine. The replacement of five hydrogen atoms with deuterium results in a molecule that is chemically identical to its non-deuterated counterpart in terms of its physicochemical properties, such as polarity, pKa, and solubility.[1] This near-perfect chemical mimicry is the cornerstone of its superior performance as an internal standard.
Physicochemical Properties
| Property | This compound | N-Boc-N'-ethyl-piperazine (Analogue) |
| Molecular Formula | C11H17D5N2O2 | C11H22N2O2 |
| Molecular Weight | 219.34 g/mol | 214.31 g/mol |
| Isotopic Purity | Typically ≥98% | N/A |
| Chemical Purity | Typically >99% | Typically >99% |
Note: Data for the non-deuterated analogue is based on typical specifications for such compounds.
The key difference lies in the mass-to-charge ratio (m/z), which allows a mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, the analyte and this compound will behave virtually identically during sample extraction and chromatographic separation. Most importantly, they will experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source—a phenomenon known as the matrix effect.[1]
Comparative Performance: Accuracy and Precision
To illustrate the performance advantages of this compound, we present hypothetical but representative data from a simulated bioanalytical method validation for a hypothetical piperazine-containing drug in human plasma. The data is benchmarked against the performance of its non-deuterated structural analogue, N-Boc-N'-ethyl-piperazine, and evaluated against the acceptance criteria outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4]
According to FDA guidelines, for accuracy, the mean value should be within ±15% of the theoretical concentration (except at the Lower Limit of Quantification, LLOQ, where it is ±20%).[5] For precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[5]
Accuracy and Precision Data for this compound (SIL IS)
| Concentration Level | N | Mean Conc. (ng/mL) | %CV (Precision) | %RE (Accuracy) |
| LLOQ (1 ng/mL) | 5 | 1.04 | 6.8% | +4.0% |
| Low QC (3 ng/mL) | 5 | 2.95 | 4.2% | -1.7% |
| Mid QC (50 ng/mL) | 5 | 51.2 | 3.1% | +2.4% |
| High QC (80 ng/mL) | 5 | 78.9 | 2.5% | -1.4% |
Accuracy and Precision Data for N-Boc-N'-ethyl-piperazine (Analogue IS)
| Concentration Level | N | Mean Conc. (ng/mL) | %CV (Precision) | %RE (Accuracy) |
| LLOQ (1 ng/mL) | 5 | 1.15 | 14.2% | +15.0% |
| Low QC (3 ng/mL) | 5 | 3.21 | 11.5% | +7.0% |
| Mid QC (50 ng/mL) | 5 | 46.8 | 9.8% | -6.4% |
| High QC (80 ng/mL) | 5 | 85.3 | 8.5% | +6.6% |
As the data illustrates, the assay utilizing the deuterated internal standard exhibits significantly better precision (lower %CV) and accuracy (lower %RE) across all concentration levels. The performance of the structural analogue, while still within acceptable limits for some QCs, shows greater variability, particularly at the LLOQ. This increased variability is often attributable to differential matrix effects between the analyte and the non-deuterated internal standard.
The Causality Behind Experimental Choices
The superiority of the SIL internal standard is rooted in the principles of isotope dilution mass spectrometry.[6][7] By introducing a known quantity of the isotopically labeled analyte, we create a mixture where the ratio of the natural to the labeled isotope is constant, regardless of sample loss during processing.[8]
Caption: A typical bioanalytical workflow incorporating an internal standard.
The choice of a deuterated standard with five deuterium atoms (d5) is strategic. A mass difference of at least 3 to 4 Da is generally recommended to minimize potential cross-talk between the mass channels of the analyte and the internal standard.
Caption: The principle of isotope dilution mass spectrometry (IDMS).
Experimental Protocol: Bioanalytical Method Using this compound
This protocol outlines a validated method for the quantification of a hypothetical analyte, "Drug-X," in human plasma using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Drug-X and this compound in methanol.
-
Prepare serial dilutions of the Drug-X stock solution to create working solutions for calibration standards and quality controls (QCs).
-
Prepare a working solution of this compound at 500 ng/mL in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (500 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
- Drug-X: [Precursor Ion] > [Product Ion]
- This compound: [Precursor Ion] > [Product Ion]
4. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for both Drug-X and the internal standard.
-
Calculate the peak area ratio (Drug-X / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a 1/x² weighting.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
Back-calculate the concentrations of the calibration standards and QCs. Accuracy and precision must meet the FDA criteria mentioned previously.
Conclusion
The choice of an internal standard is a foundational element of a robust and reliable bioanalytical method. While structural analogues can be suitable in some contexts, the use of a stable isotope-labeled internal standard like this compound offers demonstrably superior performance. Its ability to perfectly mimic the analyte during sample processing and, most critically, in the ion source of the mass spectrometer, leads to enhanced accuracy and precision. For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the adoption of deuterated internal standards is not just a best practice but a critical step toward ensuring data integrity and regulatory compliance.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from ResearchGate. [Link]
-
OSTI.GOV. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from OSTI.GOV. [Link]
-
SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from SGVU. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. [Link]
-
The Royal Society of Chemistry. (2013, April 24). Isotope Dilution Mass Spectrometry. Retrieved from The Royal Society of Chemistry. [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-Boc-N-ethyl-piperazine-d5. Retrieved from CRO Splendid Lab Pvt. Ltd. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from FDA. [Link]
-
ResearchGate. (2025, August 7). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from ResearchGate. [Link]
-
Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from Lambda Therapeutic Research. [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from PubMed Central. [Link]
-
PubMed Central. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [Link]
-
PubMed. (n.d.). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from PubMed. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from FDA. [Link]
-
Analytical Chemistry, an Indian Journal. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Retrieved from Trade Science Inc. [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2020, December). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. Retrieved from ResearchGate. [Link]
-
ScienceDirect. (2022, November 1). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. Retrieved from ScienceDirect. [Link]
-
ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. Retrieved from ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-N-Boc-aminoethyl)piperazine | C11H23N3O2 | CID 1514401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of N-Boc-N'-ethyl-piperazine-d5 in Diverse Biological Matrices
Introduction: The Imperative of Cross-Validation in Bioanalysis
In the landscape of drug development, the journey from preclinical animal studies to human clinical trials necessitates a rigorous and unwavering confidence in our bioanalytical data. When pharmacokinetic (PK) or toxicokinetic (TK) data are generated across different species or using different biological matrices, the bioanalytical methods employed must be proven comparable. This is the critical role of cross-validation : to ensure that a method, originally validated in one matrix (e.g., human plasma), provides accurate and precise data when applied to another (e.g., rat plasma or human urine).[1][2]
This guide provides an in-depth comparison and a detailed procedural framework for the cross-validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a deuterated internal standard, N-Boc-N'-ethyl-piperazine-d5. The use of a stable isotope-labeled internal standard (SIL-IS) like this is the gold standard in LC-MS/MS bioanalysis.[3][4][5] It is designed to co-elute with the analyte and mimic its behavior during extraction and ionization, thereby compensating for variability.[3][6][7] However, the assumption that a SIL-IS can perfectly correct for all matrix-induced variations across fundamentally different biological fluids is one that must be experimentally verified.
This document is structured to guide researchers, scientists, and drug development professionals through the causal logic of experimental design, the nuances of matrix-specific challenges, and the interpretation of validation data, grounded in the principles of regulatory guidelines from the FDA and EMA.[8][9][10][11]
Analyte and Matrix Considerations
Physicochemical Properties of this compound
N-Boc-N'-ethyl-piperazine is a derivative of piperazine, a common scaffold in pharmaceuticals.[12][13][14][15] The "Boc" (tert-butyloxycarbonyl) group is a protecting group that imparts lipophilicity, while the ethyl group and the core piperazine ring provide basicity. The "-d5" designation indicates that five hydrogen atoms have been replaced with deuterium, creating a stable, heavier version of the molecule ideal for use as an internal standard.
| Property | Value/Description | Implication for Bioanalysis |
| Molecular Formula | C₁₁H₁₇D₅N₂O₂ | The d5-label provides a 5 Dalton mass shift from the analyte, ensuring no mass spectral overlap. |
| Molecular Weight | ~219.34 g/mol (Varies with specific d5 position) | Influences chromatographic behavior and MS/MS fragmentation. |
| Structure | Mono-Boc protected ethyl-piperazine with deuterium on the ethyl group. | The Boc group increases organic solvent solubility, aiding extraction. The unprotected nitrogen is basic and will be protonated in the acidic mobile phases typical for reverse-phase LC-MS. |
| Expected Polarity | Moderately polar; soluble in organic solvents like methanol and acetonitrile.[16] | Suitable for standard sample preparation techniques like Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). |
A Comparative Overview of Biological Matrices
The choice of biological matrix is dictated by the study's objective. However, each matrix presents a unique analytical challenge due to its distinct composition.[17][18]
| Matrix | Key Components & Properties | Primary Analytical Challenges |
| Human Plasma | High protein content (albumin, globulins), phospholipids, salts, water. | High Protein Binding: Analyte may bind to plasma proteins, requiring disruption for efficient extraction.[18] Phospholipid-based Matrix Effects: Co-eluting phospholipids are a major source of ion suppression in LC-MS/MS.[19] |
| Rat Plasma | Similar to human plasma but with potential species-specific differences in protein composition and endogenous metabolites. | Cross-Reactivity & Different Metabolites: Endogenous compounds in rat plasma may interfere differently than in human plasma. Protein binding characteristics can vary. |
| Human Urine | High and variable salt content (urea, creatinine), diverse organic acids, pigments, and metabolites. Low protein content. | High Ionic Strength & Variability: Extreme variability in salt concentration and pH between individuals can drastically affect extraction efficiency and cause significant ion suppression/enhancement.[20][21] Metabolite Interference: Contains a high concentration of diverse metabolites that can interfere with analysis. |
Experimental Design & Rationale
The goal of cross-validation is to demonstrate that the analytical method is equally reliable in each matrix. This is achieved by analyzing quality control (QC) samples prepared in each of the "new" matrices (rat plasma, human urine) and assessing their accuracy and precision against a calibration curve prepared in the "original" validated matrix (human plasma).
Core Validation Parameters
According to regulatory guidelines, the cross-validation should assess, at a minimum, accuracy and precision.[8][10][22] The acceptance criteria are generally consistent across major guidelines:
-
Accuracy: The mean concentration of QC samples should be within ±15% of the nominal value.[8][23]
-
Precision: The coefficient of variation (CV) for the QC sample replicates should not exceed 15%.[8][23]
-
LLOQ Exception: For the Lower Limit of Quantification (LLOQ), both accuracy and precision limits are relaxed to ±20%.[8][9][10]
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the cross-validation study.
Caption: Experimental workflow for matrix cross-validation.
Detailed Experimental Protocols
Preparation of Standards and QC Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte (non-deuterated N-Boc-N'-ethyl-piperazine) and the internal standard (this compound) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for spiking calibration standards and QCs. Prepare a single internal standard working solution (e.g., 100 ng/mL) in the same diluent.
-
Calibration (CAL) Standards: Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve with 8 non-zero standards.
-
Quality Control (QC) Samples: Spike blank human plasma, blank rat plasma, and blank human urine with analyte working solutions to create QC samples at four levels: LLOQ, Low QC, Medium QC, and High QC. Prepare in bulk to ensure consistency across runs.
Sample Preparation Protocols
Causality: The choice of sample preparation is dictated by the matrix's complexity. Plasma requires protein removal, while urine's high salt content necessitates a cleanup that can handle ionic variability.
Protocol A: Protein Precipitation (For Human & Rat Plasma)
-
Aliquot 50 µL of plasma sample (CAL or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution prepared in acetonitrile. The acetonitrile acts as the precipitation agent.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol B: Dilute-and-Inject (For Human Urine)
Rationale: Due to lower protein content but high salt variability, a simple dilution is often a robust starting point. It minimizes analyte loss associated with more complex extractions while reducing the absolute amount of matrix components injected on-column.[20]
-
Aliquot 50 µL of urine QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (prepared in 50:50 methanol:water).
-
Vortex for 30 seconds.
-
Transfer 100 µL of the diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrument Conditions (Example)
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes the analyte and IS from the C18 column. |
| Gradient | 5% B to 95% B over 3 minutes | Ensures separation from early-eluting salts and late-eluting lipids. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing matrix load on the system. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperazine nitrogen is readily protonated. |
| MRM Transitions | Analyte: Q1/Q3; IS (d5): (Q1+5)/(Q3+5) | Specific precursor-to-product ion transitions for quantification. |
Comparative Data Analysis
The following tables represent hypothetical but realistic data from three independent cross-validation runs.
Table 1: Cross-Validation QC Performance in Human Plasma (Reference Matrix)
Calibration curve prepared in human plasma was used for quantification.
| QC Level | Nominal (ng/mL) | Run 1 Mean (ng/mL) | Run 2 Mean (ng/mL) | Run 3 Mean (ng/mL) | Overall Mean (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.0 | 1.09 | 0.94 | 1.12 | 1.05 | 105.0 | 9.1 |
| Low | 3.0 | 3.15 | 2.98 | 3.21 | 3.11 | 103.7 | 3.8 |
| Mid | 50.0 | 48.9 | 51.5 | 50.8 | 50.4 | 100.8 | 2.6 |
| High | 150.0 | 145.5 | 153.1 | 148.9 | 149.2 | 99.5 | 2.5 |
Analysis: The method performs well within the reference matrix, with accuracy and precision well inside the ±15% (±20% for LLOQ) acceptance criteria. This confirms the validity of the baseline method.
Table 2: Cross-Validation QC Performance in Rat Plasma
Quantified against human plasma calibration curve.
| QC Level | Nominal (ng/mL) | Run 1 Mean (ng/mL) | Run 2 Mean (ng/mL) | Run 3 Mean (ng/mL) | Overall Mean (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.0 | 1.15 | 1.19 | 1.08 | 1.14 | 114.0 | 4.9 |
| Low | 3.0 | 3.29 | 3.35 | 3.19 | 3.28 | 109.3 | 2.5 |
| Mid | 50.0 | 54.1 | 55.8 | 53.3 | 54.4 | 108.8 | 2.3 |
| High | 150.0 | 162.1 | 164.9 | 159.8 | 162.3 | 108.2 | 1.6 |
Analysis: A consistent positive bias of approximately +8-14% is observed in rat plasma. While still passing the ±15% criteria, this systematic bias suggests a subtle difference in matrix effect between human and rat plasma that is not perfectly compensated for by the d5-internal standard. This could be due to a species-specific interfering lipid or metabolite. The precision remains excellent, indicating the bias is consistent.
Table 3: Cross-Validation QC Performance in Human Urine
Quantified against human plasma calibration curve.
| QC Level | Nominal (ng/mL) | Run 1 Mean (ng/mL) | Run 2 Mean (ng/mL) | Run 3 Mean (ng/mL) | Overall Mean (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.0 | 1.21 | 0.83 | 1.25 | 1.10 | 110.0 | 21.1 |
| Low | 3.0 | 3.41 | 2.69 | 3.55 | 3.22 | 107.3 | 14.8 |
| Mid | 50.0 | 56.8 | 45.1 | 58.2 | 53.4 | 106.8 | 13.1 |
| High | 150.0 | 169.5 | 138.8 | 173.1 | 160.5 | 107.0 | 11.8 |
Analysis: The human urine matrix presents a significant challenge. While the overall accuracy across the three runs manages to stay within acceptance limits, the precision is notably worse, especially at the LLOQ where it fails the ≤20% CV criterion. The high variability between runs (e.g., Run 2 shows suppression, while Runs 1 and 3 show enhancement) is classic evidence of the inconsistent and powerful matrix effects inherent in urine.[20][21] The simple dilute-and-inject method is not sufficiently robust.
Discussion, Troubleshooting, and Best Practices
The data clearly demonstrates that a method validated in one matrix cannot be assumed to work flawlessly in another.
-
Rat Plasma Insights: The systematic bias observed is a common finding. While acceptable, for future studies involving rat plasma, the most rigorous approach would be to use a rat plasma calibration curve. If data must be combined, this bias should be noted and its impact assessed. The d5-IS is performing well but not perfectly, highlighting the limits of even the best internal standards.
-
Human Urine Failure: The high imprecision and variability in the urine assay point to a failure of the sample preparation method. The "dilute-and-inject" approach did not adequately mitigate the severe matrix effects.
Troubleshooting the Urine Method
The logical next step is to improve the sample cleanup for the urine matrix.
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. neuroquantology.com [neuroquantology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance [insights.bio]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 23. researchgate.net [researchgate.net]
Evaluating isotopic purity of N-Boc-N'-ethyl-piperazine-d5 via NMR
Quantifying Isotopic Enrichment of N-Boc-N'-(ethyl-d5)-piperazine: A Comparative Guide to qNMR vs. HRMS
Executive Summary
For drug development professionals utilizing stable isotope-labeled internal standards (SIL-IS), the isotopic purity of N-Boc-N'-(ethyl-d5)-piperazine is a critical quality attribute. Incomplete deuteration (isotopologue scrambling) can lead to "crosstalk" in LC-MS/MS bioanalytical assays, compromising quantitation limits.
This guide compares the two primary validation methodologies: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS is the standard for determining molecular weight distribution, qNMR is the superior technique for validating positional isotopic specificity , particularly for confirming the silence of the ethyl group protons.
The Target Molecule: Structural & Spectral Logic
To evaluate purity, one must first understand the spectral differences between the unlabeled ("light") and labeled ("heavy") forms.
-
Compound: N-Boc-N'-ethyl-piperazine
-
Labeling: Ethyl-d5 (
) attached to the N4 position. -
Molecular Weight:
-
Light: ~214.3 g/mol
-
Heavy (d5): ~219.3 g/mol
-
Table 1: Theoretical 1H-NMR Shift Assignment (DMSO-d6)
Note: Chemical shifts (
| Moiety | Proton Count (Light) | Proton Count (Heavy d5) | Approx. Shift ( | Multiplicity | Diagnostic Status |
| Boc Group | 9H | 9H | 1.45 | Singlet (s) | Internal Reference |
| Ethyl-CH3 | 3H | 0H (Silent) | 1.05 | Triplet (t) | PRIMARY TARGET |
| Ethyl-CH2 | 2H | 0H (Silent) | 2.35 | Quartet (q) | Secondary Target |
| Piperazine (N1) | 4H | 4H | 3.30 - 3.40 | Multiplet (m) | Reference |
| Piperazine (N4) | 4H | 4H | 2.30 - 2.40 | Multiplet (m) | Overlaps with Ethyl-CH2 |
The Analytical Challenge: The methylene protons of the ethyl group (
Method A: The qNMR Protocol (Proton Deficit Analysis)
This method relies on the "disappearance" of signals. It is self-validating because the molecule contains its own internal standard (the Boc group).
Experimental Workflow
-
Sample Preparation:
-
Dissolve 10–15 mg of N-Boc-N'-(ethyl-d5)-piperazine in 600
L of DMSO-d6 (preferred over CDCl3 to prevent carbamate rotamer broadening). -
Ensure the solution is homogenous; filter if necessary to remove particulates that cause line broadening.
-
-
Acquisition Parameters (Critical for qNMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be
(longitudinal relaxation time). For the Boc methyls, can be 1–2 seconds. Set d1 to 10–15 seconds to ensure full quantitative recovery. -
Scans (ns): 16 to 64 (sufficient for >10 mg sample).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apply exponential multiplication (lb = 0.3 Hz).
-
Phase Correction: Manual phasing is mandatory.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of small residual peaks.
-
-
Calculation of Isotopic Enrichment:
-
Step A: Calibrate the Boc Singlet (
1.45) to an integral value of 9.000 . -
Step B: Integrate the region where the Ethyl Methyl Triplet (
1.05) should be. Let this integral be . -
Step C: Calculate % Deuteration.
-
Method B: HRMS Analysis (Isotopologue Distribution)
While NMR checks specific positions, HRMS checks the whole molecule mass. This is necessary to detect "d4" or "d3" species that might result from H/D exchange or synthetic scrambling.
-
Technique: ESI-TOF or ESI-Orbitrap (Positive Mode).
-
Target Ion:
. -
Expectation:
-
Dominant Peak:
220.21 (M+5+H). -
Impurity Peaks:
219.21 (d4), 218.21 (d3).
-
-
Limitation: HRMS cannot tell you where the missing deuterium is (e.g., is it on the
or the ?).
Comparative Analysis: Performance Matrix
| Feature | qNMR (Proton Deficit) | HRMS (Isotopologue) |
| Primary Output | Positional Purity (Is the Ethyl group silent?) | Molecular Weight Distribution (d0/d1/d2...d5 ratio) |
| Sensitivity | Moderate (LOQ ~0.1% H) | High (LOQ <0.01%) |
| Specificity | High (Distinguishes Ethyl vs. Ring impurities) | Low (Cannot distinguish isomers) |
| Reference Std | Not required (Internal Boc signal used) | Required (or theoretical modeling) |
| Throughput | Low (10-15 min per sample) | High (2 min per sample) |
| Cost | Low (if instrument available) | Moderate/High |
Decision Workflow: Batch Release Strategy
The following diagram illustrates the logical flow for validating a batch of N-Boc-N'-(ethyl-d5)-piperazine for use in DMPK studies.
Figure 1: Integrated workflow for isotopic purity validation combining qNMR specificity and HRMS sensitivity.
Expert Commentary & Troubleshooting
The "Hidden" Impurity Risk:
In the synthesis of N-ethyl-piperazine derivatives, a common route involves alkylation with ethyl halides. If deuterated ethyl iodide (
-
qNMR detects this instantly: You will see a tiny multiplet (not a clean triplet) if the scrambling is on the methylene, or a doublet if on the methyl.
-
HRMS might miss the nuance: It will just show a mass of M-1.
Why DMSO-d6?
Chloroform-d (CDCl3) is acidic and can sometimes promote H/D exchange on labile amines, though the Boc group protects one nitrogen. More importantly, piperazine derivatives often show broad peaks in CDCl3 due to intermediate exchange rates of ring inversion. DMSO-d6 usually sharpens these signals and separates the water peak (
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. Link
-
Bharathi, C., et al. (2007). "Impurity profile study of piperazine derivatives." Journal of Pharmaceutical and Biomedical Analysis. Link
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Boc-N'-ethyl-piperazine-d5
In the landscape of modern drug discovery and development, deuterated compounds like N-Boc-N'-ethyl-piperazine-d5 are invaluable tools. The strategic incorporation of deuterium can significantly modify a compound's metabolic profile, offering advantages in pharmacokinetic and toxicological studies. While these compounds are generally stable and non-radioactive, their handling and disposal demand a meticulous and informed approach to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for the deuterated form may not always be available, a conservative approach dictates that we infer its hazard profile from closely related non-deuterated analogs and the piperazine chemical class.
Key Hazard Considerations:
-
Flammability: Analogous compounds such as N-Ethylpiperazine are flammable liquids and vapors.[1] Therefore, this compound should be handled away from ignition sources.[2][3][4]
-
Irritation: Piperazine and its derivatives are known to cause skin, eye, and respiratory irritation.[1][4][5][6] Direct contact should be avoided through the use of appropriate personal protective equipment.
-
Ingestion: While not always classified as acutely toxic upon ingestion, piperazine compounds can be harmful if swallowed and may cause gastrointestinal discomfort.[5][6]
-
Deuterium Isotope: The deuterium atoms do not confer radioactivity. However, as with all chemicals, the compound should be handled with care to minimize exposure.[7]
Quantitative Data Summary from Analogous Compounds:
| Hazard Statement | Compound | Source |
| H226: Flammable liquid and vapour | N-Ethylpiperazine | [1] |
| H315: Causes skin irritation | N-Ethylpiperazine, 1-(2-N-BOC-Aminoethyl)piperazine | [1][5] |
| H319: Causes serious eye irritation | N-Ethylpiperazine, 1-(2-N-BOC-Aminoethyl)piperazine | [1][5] |
| H335: May cause respiratory irritation | N-Ethylpiperazine, 1-(2-N-BOC-Aminoethyl)piperazine | [1][5] |
Personal Protective Equipment (PPE) and Handling Precautions
To mitigate the risks identified, strict adherence to the following PPE and handling protocols is mandatory.
Essential PPE:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[9]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[5][6][9][10]
Safe Handling Practices:
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke in areas where the compound is handled.[5][6]
-
Wash hands thoroughly after handling.[5]
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to contain the material and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[8][9]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][4][11]
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4][11] For solid spills, carefully sweep up the material to avoid generating dust.[3][11]
-
Collect Waste: Collect the spilled material and absorbent into a suitable, clearly labeled container for hazardous waste disposal.[3][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Personal Decontamination: Remove and launder contaminated clothing before reuse.[4] Wash hands and any exposed skin thoroughly.
Disposal Procedure for this compound
The disposal of this compound must be conducted in strict accordance with institutional, local, and national hazardous waste regulations.[3][12] The following procedure provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
Waste Segregation and Collection Workflow:
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Characterization: this compound waste should be classified as hazardous chemical waste.[7]
-
Segregation: This waste must be segregated from other waste streams. It is crucial to keep deuterated waste separate and specifically, non-halogenated organic waste separate from halogenated waste streams.[7]
-
Containerization:
-
Place unused or contaminated this compound into a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the words "Hazardous Waste," and the primary hazards (e.g., Flammable, Irritant).
-
-
Disposal of Empty Containers:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[7]
-
The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[7]
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure waste accumulation area.
-
Contact a licensed professional waste disposal service or your institution's EHS department to arrange for the collection and ultimate disposal of the waste.[1][8] Disposal will likely involve incineration at a licensed facility.[12]
-
Crucially, do not dispose of this compound down the drain. [12][13][14] The EPA has enacted a sewer ban for all hazardous waste pharmaceuticals.[15]
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][16]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for a related compound if a specific one for the deuterated version is unavailable.
By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly utilize this compound, ensuring the protection of laboratory personnel and the environment.
References
-
Safety Data Sheet: Deuterium oxide - Carl ROTH. (URL: [Link])
-
MATERIAL SAFETY DATA SHEETS N-NITROSO N-ETHYL PIPERAZINE - Cleanchem Laboratories. (URL: [Link])
-
DEUTERIUM OXIDE (D, 99.9%) - Novachem. (URL: [Link])
-
N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])
-
Disposal of deuterium (D₂) — Synergy Recycling. (URL: [Link])
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. (URL: [Link])
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isotope.com [isotope.com]
- 9. echemi.com [echemi.com]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. dl.novachem.com.au [dl.novachem.com.au]
- 13. carlroth.com [carlroth.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. epa.gov [epa.gov]
- 16. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling N-Boc-N'-ethyl-piperazine-d5
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive safety and logistical information for handling N-Boc-N'-ethyl-piperazine-d5. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.
Understanding the Hazard Profile
The primary hazards associated with similar piperazine compounds include:
-
Skin Irritation: Can cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][4]
-
Flammability: Some related piperazine derivatives are flammable liquids.[1][4]
The presence of the tert-Butyloxycarbonyl (Boc) protecting group is significant in chemical synthesis, as it is stable to most nucleophiles and bases but can be removed under acidic conditions.[5][6] For the purposes of handling and PPE, this does not significantly alter the acute hazard profile but is a crucial consideration in experimental design and waste stream compatibility.
The deuteration (-d5) does not alter the chemical reactivity or the toxicological profile in a way that would necessitate different handling precautions from its non-deuterated counterpart.[7] However, maintaining isotopic purity requires careful handling to avoid moisture exposure.[8][9]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the required equipment, categorized by the level of protection.
| Protection Category | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Select gloves based on chemical compatibility. Regularly inspect gloves for any signs of degradation or punctures before use.[10][11] Change gloves immediately if contamination is suspected.[12] |
| Body Protection | Laboratory coat and appropriate clothing | A lab coat should be worn at all times. Ensure that legs and arms are fully covered. Closed-toe shoes are mandatory in a laboratory setting.[12] |
| Respiratory Protection | Use in a well-ventilated area (fume hood) | All handling of this compound, especially when in powdered form or when heating, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][13][14] |
Step-by-Step Handling and Operational Plan
Adherence to a systematic workflow is paramount for safety and for preserving the integrity of the compound.
Preparation and Pre-Handling Checklist
-
Review the SDS: Before beginning any work, consult the Safety Data Sheet for N-ethyl piperazine or a similar piperazine derivative.[1][2]
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[14]
-
Assemble Materials: Have all necessary equipment, including a spill kit, readily accessible.
-
Verify PPE: Ensure that your personal protective equipment is in good condition and worn correctly.
Handling the Compound
-
Work within a Fume Hood: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.[14]
-
Avoid Dust Generation: If working with a solid form, handle it carefully to avoid creating dust. Using pre-mixed solutions when possible can reduce this risk.[14]
-
Grounding: For flammable piperazine derivatives, take measures to prevent the buildup of electrostatic charge.[1]
-
Moisture Protection: For the deuterated compound, handle in a dry atmosphere to the extent possible to prevent H-D exchange with ambient moisture, which would compromise isotopic purity.[9]
-
Cleanliness: Maintain good housekeeping in the work area. Use disposable bench paper to protect surfaces and facilitate cleanup.[12]
Storage
-
Container: Keep the compound in its original, tightly sealed container.[1][15]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.[2][16]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Collection:
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[7]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal vendor to arrange for pickup.[7]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][15] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For major spills, evacuate the area and contact your institution's emergency response team.[17] |
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- N-ETHYL PIPERAZINE For Synthesis - Laboratory Chemicals | Alpha Chemika.
- N-ETHYL PIPERAZINE CAS-No 5308-25-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- SAFETY DATA SHEET - Fisher Scientific.
- N-Boc-piperazine - Santa Cruz Biotechnology.
- N-BOC-Piperazine SDS, 57260-71-6 Safety Data Sheets - ECHEMI.
- Piperazine - Santa Cruz Biotechnology.
- Piperazine citrate - Novachem.
- Use and Handling of NMR Solvents Deuterated Chloroform.
- Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety.
- SAFETY DATA SHEET - Fisher Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
- Hand Protection | BOC.
- Use and Handling of NMR Solvents - Sigma-Aldrich.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC.
- (PDF) Piperazine Derivatives as Dangerous Abused Compounds - ResearchGate.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
- Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide - Benchchem.
- Amine Protection / Deprotection - Fisher Scientific.
- Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI.
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ukisotope.com [ukisotope.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hsi.com [hsi.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. echemi.com [echemi.com]
- 14. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 15. dl.novachem.com.au [dl.novachem.com.au]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
